Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allopurinol's Role in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by strategically intervening in the purine metabolism pathway. This technical guide provides an in-depth exploration of the core mechanisms of this compound, its active metabolite oxypurinol, and their collective impact on purine homeostasis. We will dissect the intricate kinetics of xanthine oxidase inhibition, present quantitative data on the resultant shifts in purine metabolite concentrations, and provide detailed experimental protocols for the assays crucial to this field of research. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological role.
Introduction: The Purine Metabolism Pathway and Hyperuricemia
Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides. The end product of purine catabolism in humans is uric acid, which is formed through a series of enzymatic reactions.[1] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[2] this compound's primary therapeutic indication is the management of chronic gout and other conditions associated with hyperuricemia.
Mechanism of Action of this compound
This compound is a structural analog of the natural purine base hypoxanthine.[3][4] Its primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the terminal steps of purine degradation.[1][2] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[5]
This compound itself is a substrate for xanthine oxidase and is metabolized to its major active metabolite, oxypurinol (also known as alloxanthine).[3][6] Both this compound and oxypurinol are inhibitors of xanthine oxidase; however, oxypurinol is a more potent inhibitor and has a significantly longer half-life, making it responsible for the majority of this compound's therapeutic effect.[1][6][7] The inhibition of xanthine oxidase by oxypurinol is complex, involving a tightly bound complex with the reduced molybdenum center of the enzyme, characteristic of a suicide substrate.[5]
By inhibiting xanthine oxidase, this compound and oxypurinol decrease the production of uric acid.[4][8] This leads to a reduction in both serum and urinary uric acid concentrations.[3] Concurrently, the inhibition of this enzymatic step results in an accumulation of the more soluble purine precursors, hypoxanthine and xanthine.[3][4]
Impact on Purine Salvage Pathway
The increase in hypoxanthine and xanthine concentrations resulting from xanthine oxidase inhibition has a secondary effect on the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) facilitates the reutilization of hypoxanthine and guanine for the synthesis of inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.[3] The increased availability of hypoxanthine enhances its salvage, leading to an increased concentration of these purine ribonucleotides.[1] This, in turn, can cause feedback inhibition of de novo purine synthesis, further contributing to the reduction of uric acid formation.[1][3]
Pharmacokinetics of this compound and Oxypurinol
Understanding the pharmacokinetic profiles of this compound and its active metabolite is crucial for optimizing therapeutic strategies.
| Parameter | This compound | Oxypurinol | Reference(s) |
| Oral Bioavailability | ~79-90% | - | [3][9] |
| Peak Plasma Levels | ~1.5 hours | ~4.5 hours | [3] |
| Plasma Half-life | ~1-2 hours | ~15-23.3 hours | [6][9] |
| Metabolism | Rapidly metabolized to oxypurinol, primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase. | - | [1][10] |
| Excretion | Primarily renal excretion. | Almost entirely by urinary excretion. | [6][7][9] |
Quantitative Effects on Purine Metabolites
Numerous clinical studies have quantified the impact of this compound on purine metabolite levels. The following tables summarize key findings.
Table 5.1: Effect of this compound on Serum Uric Acid Levels
| Study Population | This compound Dose | Duration | Mean Reduction in Serum Urate | Reference(s) |
| Gout Patients | 300 mg/day | 30 days | 96% of patients achieved target serum urate | [11][12] |
| HPRT Deficiency | 3.7-9.7 mg/kg/day | >12 months | 47% | [13] |
| Gout Patients | Dose escalation (mean 400 mg/day) | 12 months | From 7.15 mg/dL to <6.0 mg/dL in 69% of patients | [14] |
| Gout Patients | 50-600 mg/day | - | Dose-dependent reduction; ID50 = 226 mg | [15][16] |
Table 5.2: Effect of this compound on Urinary Purine Metabolite Excretion in HPRT Deficient Patients
| Metabolite | Mean Change from Baseline | Reference(s) |
| Uric Acid/Creatinine Ratio | 74% reduction | [13] |
| Hypoxanthine Excretion | 5.4-fold increase | [13] |
| Xanthine Excretion | 9.5 to 10-fold increase | [13][17] |
Experimental Protocols
Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory effect of compounds like this compound on xanthine oxidase activity.
Principle: The assay measures the production of uric acid from the substrate xanthine by xanthine oxidase. The formation of uric acid is monitored by measuring the increase in absorbance at approximately 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
This compound (as a positive control)
-
Test compounds
-
1N HCl (to stop the reaction)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a dilute NaOH solution to aid dissolution, then dilute to the final working concentration in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Dissolve this compound and test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette or microplate well, combine the phosphate buffer, the test compound solution (or this compound/vehicle control), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine substrate solution to the assay mixture to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 295 nm over time. The rate of increase in absorbance is proportional to the xanthine oxidase activity.
-
-
Termination of Reaction (for endpoint assays):
-
After a specific incubation period (e.g., 30 minutes), stop the reaction by adding 1N HCl.
-
Measure the final absorbance at 295 nm.
-
-
Calculation of Inhibition:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Quantification of Purine Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of purine metabolites (e.g., hypoxanthine, xanthine, uric acid) in biological samples such as serum or plasma.
Principle: Reversed-phase HPLC separates the purine metabolites based on their polarity. The separated compounds are then detected and quantified using a UV detector.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like methanol, often used in a gradient elution)
-
Perchloric acid (for sample deproteinization)
-
Potassium carbonate or potassium hydroxide (for neutralization)
-
Standards for hypoxanthine, xanthine, and uric acid
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation (Deproteinization):
-
To a known volume of serum or plasma, add a specific volume of cold perchloric acid (e.g., to a final concentration of 0.4 M).
-
Vortex the mixture and incubate on ice for approximately 10 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.
-
Carefully collect the supernatant.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding a potassium-based solution (e.g., K2CO3) until the pH is near neutral.
-
Incubate on ice to allow the precipitation of potassium perchlorate.
-
Centrifuge again to remove the precipitate.
-
-
Filtration:
-
Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample onto the C18 column.
-
Run the HPLC method with the appropriate gradient and flow rate.
-
Monitor the eluent at a specific wavelength (e.g., 254 nm or a wavelength specific to the purines of interest).
-
-
Quantification:
-
Identify the peaks corresponding to hypoxanthine, xanthine, and uric acid by comparing their retention times to those of the standards.
-
Quantify the concentration of each metabolite by comparing the peak area or height to a standard curve generated from known concentrations of the standards.
-
Conclusion
This compound's role in the management of hyperuricemia is a well-established and elegant example of targeted enzyme inhibition. By blocking xanthine oxidase, this compound and its active metabolite, oxypurinol, effectively curtail the production of uric acid, leading to a significant reduction in its systemic levels. This primary mechanism is further augmented by the shunting of purine precursors into the salvage pathway, which provides a feedback mechanism to downregulate de novo purine synthesis. The quantitative data from numerous studies unequivocally demonstrate the efficacy of this compound in modulating purine metabolite concentrations. The experimental protocols detailed herein provide a foundation for researchers to further investigate the nuances of purine metabolism and the development of novel therapeutic agents. A thorough understanding of these core principles is essential for researchers, scientists, and drug development professionals working to address the challenges of hyperuricemia and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. cores.emory.edu [cores.emory.edu]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sample preparation for the determination of purine nucleotide analogues in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. symc.edu.cn [symc.edu.cn]
- 11. Sample Processing and Storage | Translational Geroscience Network [gerosciencenetwork.org]
- 12. This compound: kinetics, inhibition of xanthine oxidase activity, and protective effect in ischemic-reperfused canine heart as studied by cardiac microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised controlled trial of the efficacy and safety of this compound dose escalation to achieve target serum urate in people with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Allopurinol on Xanthine Oxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidoreductase (XOR) is a complex metalloflavoenzyme that plays a critical role in purine catabolism. It catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] While essential, the overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[2] Allopurinol, a structural analog of the natural purine base hypoxanthine, has been a cornerstone therapy for managing hyperuricemia and gout for over half a century.[1][3][4] This technical guide provides a detailed examination of the mechanism and enzymatic inhibition kinetics of this compound and its active metabolite, oxypurinol, on xanthine oxidase (XO), the predominant form of XOR in mammalian tissues.
Mechanism of Action: A Suicide Substrate
This compound functions as a mechanism-based inhibitor, often referred to as a suicide substrate. It is not the primary inhibiting agent itself but is first metabolized by xanthine oxidase.[2]
-
Competitive Binding and Conversion: this compound, being a structural analog of hypoxanthine, initially acts as a competitive substrate, binding to the active site of xanthine oxidase.[5]
-
Metabolism to Oxypurinol: The enzyme hydroxylates this compound to its active metabolite, oxypurinol (also known as alloxanthine).[4][5][6] This reaction is catalyzed by the molybdenum (Mo) cofactor at the enzyme's active site.[1]
-
Enzyme Inactivation: During this catalytic process, the molybdenum center is reduced from Mo(VI) to Mo(IV).[1] Oxypurinol, the newly formed product, then coordinates with the reduced Mo(IV) center with very high affinity.[1][2] This forms a stable, tightly bound enzyme-inhibitor complex that prevents the enzyme from processing its natural substrates (hypoxanthine and xanthine), thereby halting uric acid production.[1][7]
Because this compound is converted by the target enzyme into the actual inactivating agent, it is classified as a suicide inhibitor. While this compound itself has a short plasma half-life of 1-2 hours, its metabolite oxypurinol has a much longer half-life of approximately 15-30 hours, which is responsible for the sustained therapeutic effect of the drug.[6][8]
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
An In-depth Guide to the Pharmacokinetics of Allopurinol and its Metabolite Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of allopurinol and its primary active metabolite, oxypurinol. This compound is a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2][3] Its therapeutic efficacy is largely attributable to oxypurinol, which has a significantly longer half-life and is a potent inhibitor of xanthine oxidase.[2][4][5] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both compounds is critical for optimizing dosing strategies, particularly in special populations such as individuals with renal impairment.
Mechanism of Action
This compound is a structural analog of the natural purine base hypoxanthine.[6] It exerts its therapeutic effect by inhibiting xanthine oxidase, the enzyme responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid.[5][7][8] this compound is metabolized in the liver to oxypurinol (also known as alloxanthine), which is also an inhibitor of xanthine oxidase.[5][6][7] This inhibition leads to a decrease in serum and urine concentrations of uric acid and an increase in the more soluble precursors, hypoxanthine and xanthine.[6] The conversion of this compound to oxypurinol is primarily catalyzed by aldehyde oxidase, though xanthine oxidase is also involved.[9]
Pharmacokinetics of this compound
This compound itself is characterized by rapid absorption and clearance.[6]
-
Absorption : this compound is well-absorbed from the gastrointestinal tract, with approximately 80% to 90% of an oral dose being absorbed.[6][10][11] Peak plasma concentrations of this compound are typically reached 1.5 hours after oral administration.[6][10]
-
Distribution : The apparent volume of distribution (Vd/F) for this compound is approximately 1.31 L/kg.[1][2] Both this compound and oxypurinol are negligibly bound to plasma proteins, which means their distribution is not significantly affected by variations in protein binding.[6][12]
-
Metabolism : this compound is rapidly and extensively metabolized, primarily in the liver, to its active metabolite, oxypurinol.[1][2][7] This conversion is very efficient, with oxypurinol being detectable in the circulation within 15 minutes of this compound administration.[12]
-
Excretion : Due to its rapid conversion to oxypurinol, the plasma half-life of this compound is short, estimated to be between 1 and 2 hours.[1][7][10] this compound is cleared mainly through metabolic conversion and renal filtration.[10][12]
Pharmacokinetics of Oxypurinol
The hypouricemic effect of this compound therapy is predominantly due to oxypurinol.[1][2][4]
-
Formation and Absorption : It is estimated that for every 100 mg of this compound absorbed, about 90 mg is converted to oxypurinol.[1][2][4] Following a single 300 mg oral dose of this compound, peak plasma levels of oxypurinol occur at approximately 4.5 hours.[6][10]
-
Distribution : The apparent volume of distribution (Vd/F) for oxypurinol in individuals with normal renal function is approximately 0.59 L/kg.[1][2]
-
Excretion : Oxypurinol is the key determinant of the dosing interval. It is cleared almost entirely by the kidneys through urinary excretion.[1][2][4] The elimination half-life of oxypurinol is considerably longer than that of its parent drug, averaging about 15 to 23 hours in subjects with normal renal function.[1][4][7] This long half-life allows for effective xanthine oxidase inhibition over a 24-hour period with single daily dosing.[10] Because it is eliminated renally, oxypurinol accumulates in patients with renal impairment, necessitating dose adjustments.[1][2][6]
Summary of Pharmacokinetic Parameters
The quantitative pharmacokinetic data for this compound and oxypurinol in adults with normal renal function are summarized below.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Mean Value (± SD) | Reference(s) |
|---|---|---|
| Bioavailability | 79% (± 20%) | [1][2] |
| Tmax (Peak Plasma Time) | ~1.5 hours | [6][10] |
| Cmax (after 300 mg dose) | ~3 mcg/mL | [6][10] |
| Elimination Half-life (t½) | 1.2 (± 0.3) hours | [1][2] |
| Apparent Volume of Distribution (Vd/F) | 1.31 (± 0.41) L/kg | [1][2] |
| Apparent Oral Clearance (CL/F) | 15.8 (± 5.2) mL/min/kg | [1][2] |
| Protein Binding | Negligible |[6][12] |
Table 2: Pharmacokinetic Parameters of Oxypurinol (following this compound administration)
| Parameter | Mean Value (± SD) | Reference(s) |
|---|---|---|
| Tmax (Peak Plasma Time) | ~4.5 hours | [6][10] |
| Cmax (after 300 mg dose) | ~6.5 mcg/mL | [6][10] |
| Elimination Half-life (t½) | 23.3 (± 6.0) hours | [1][2] |
| Apparent Volume of Distribution (Vd/F) | 0.59 (± 0.16) L/kg | [1][2] |
| Apparent Oral Clearance (CL/F) | 0.31 (± 0.07) mL/min/kg | [1][2] |
| Renal Clearance (CLR) relative to CrCl | 0.19 (± 0.06) | [1][2] |
| Protein Binding | Negligible |[6][12] |
Factors Influencing Pharmacokinetics
-
Renal Function : The clearance of oxypurinol is directly proportional to creatinine clearance.[10] Therefore, renal impairment is the most significant factor affecting its pharmacokinetics, leading to accumulation and an increased risk of toxicity.[1][2] Dose reduction is standard practice in this population.[1][6]
-
Drug Interactions :
-
Uricosuric Agents : Drugs like probenecid increase the renal clearance of oxypurinol, which can potentially reduce its therapeutic effect, though the net effect is often an increased hypouricemic response.[1][2]
-
Thiazide Diuretics : Co-administration can increase the risk of this compound hypersensitivity reactions, possibly by reducing oxypurinol clearance.[13][14]
-
ACE Inhibitors : The risk of hypersensitivity is also increased when combined with ACE inhibitors like captopril or benazepril.[3][15]
-
Azathioprine and 6-Mercaptopurine : this compound significantly inhibits the metabolism of these drugs (which are processed by xanthine oxidase), leading to a high risk of severe toxicity.[7]
-
Penicillin Antibiotics : An increased risk of skin rash has been observed when this compound is taken with ampicillin or amoxicillin.[13][15]
-
Experimental Protocols
The quantification of this compound and oxypurinol in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.[16][17][18][19]
A. Sample Preparation: Protein Precipitation
A common and straightforward method for preparing plasma samples for analysis.[17]
-
Aliquot : Transfer a precise volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.
-
Internal Standard : Add the internal standard solution (e.g., this compound-d2 for LC-MS/MS).
-
Precipitation : Add a protein precipitating agent, such as 1.0% formic acid in acetonitrile or trichloroacetic acid.[16][17] Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis. For some methods, a neutralization step may be required.[16]
B. Analytical Method: HPLC with UV Detection
A validated method for the simultaneous quantification of this compound and oxypurinol.[18]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Reversed-phase C18 or similar column (e.g., LiChrospher 100 RP-8).[20]
-
Mobile Phase : An isocratic mobile phase, such as 0.02 M sodium acetate, with the pH adjusted to optimize separation (e.g., pH 4.5 for serum).[18]
-
Detection : UV absorbance is monitored at a wavelength of 254 nm, where both compounds have significant absorbance.[18][20]
-
Quantification : Concentrations are determined by comparing the peak areas of the analytes in the samples to a calibration curve prepared from standards of known concentrations. An internal standard (e.g., acyclovir) is used to correct for variations in extraction and injection volume.[18]
C. Analytical Method: LC-MS/MS
A highly sensitive and selective method for bioanalysis.[17]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Reversed-phase column (e.g., Hypersil Gold C18).[17]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[17]
-
Ionization : ESI in positive mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 137.0 → 109.9), oxypurinol (e.g., m/z 153.1 → 136.0), and the internal standard.[17] This provides high selectivity and minimizes interference from endogenous matrix components.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. rheumaknowledgy.com [rheumaknowledgy.com]
- 12. researchgate.net [researchgate.net]
- 13. 5 this compound Interactions to Watch Out for - GoodRx [goodrx.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound interactions to avoid | SingleCare [singlecare.com]
- 16. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of Allopurinol in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of allopurinol and its active metabolite, oxypurinol, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
This compound is a cornerstone therapy for conditions associated with hyperuricemia, such as gout and tumor lysis syndrome.[1][2][3] It functions as a xanthine oxidase inhibitor, reducing the production of uric acid.[1][2][3][4][5] this compound is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which has a significantly longer half-life and also inhibits xanthine oxidase.[1][3][4][5][6] The plasma half-life of this compound is approximately 1-2 hours, while that of oxypurinol is about 15-30 hours.[1][3][4][5] Given their therapeutic importance, the accurate quantification of both this compound and oxypurinol in plasma is essential for clinical and research purposes.
Metabolic Pathway of this compound
This compound exerts its therapeutic effect by interfering with purine catabolism. It acts as a structural analog of hypoxanthine and inhibits the enzyme xanthine oxidase.[2][4][5] This inhibition blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby lowering serum uric acid levels.[1][2][4] this compound itself is metabolized by xanthine oxidase to oxypurinol, which also contributes significantly to the overall therapeutic effect due to its longer half-life.[1][3][5]
Experimental Protocols
A sensitive, selective, and reproducible LC-MS/MS method is essential for the accurate quantification of this compound and oxypurinol in plasma. The following sections detail the key steps of the analytical process.
Sample Preparation
The initial and most critical step in the bioanalytical workflow is the effective extraction of the analytes from the complex plasma matrix. The two most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., this compound-d2 or acyclovir).[7][8]
-
Add 300-500 µL of a cold protein precipitating agent. Common agents include:
-
Vortex the mixture for 1-5 minutes to ensure complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 5-10 minutes at 4-10°C to pellet the precipitated proteins.[10]
-
Carefully transfer the clear supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[10]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, which can minimize matrix effects.
-
To a 500 µL aliquot of plasma, add the internal standard.
-
Add 2 mL of an immiscible organic solvent, such as ethyl acetate.[13][14]
-
Vortex the mixture for 1 minute, followed by shaking for 10 minutes.[14]
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.[14]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[14][15]
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[7][12] | Hypersil Gold (150 x 4.6 mm, 5 µm)[8] | Acquity UPLC HILIC (100 x 2.1 mm, 1.7 µm)[14] |
| Mobile Phase | 0.1% Formic acid in water:Methanol (95:5, v/v)[7][12] | 0.1% Formic acid:Acetonitrile (98:2, v/v)[8] | Acetonitrile:Water:Formic acid (95:5:0.1, v/v/v)[14] |
| Flow Rate | 0.45 mL/min[7][12] | 1.0 mL/min (inferred) | 0.3 mL/min[14] |
| Run Time | Short | ~7 min for this compound[13] | 3 min[14] |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is the most common ionization source.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 137.0 | 109.9 | Positive | [8] |
| 136.7 | 110.2 | Positive | [15][16] | |
| 134.94 | 64.07 | Negative | [14] | |
| Oxypurinol | 153.1 | 136.0 | Positive | [8] |
| 150.89 | 41.91 | Negative | [14] | |
| This compound-d2 (IS) | 139.0 | 111.9 | Positive | [8] |
| Acyclovir (IS) | - | - | Positive | [7] |
| 5-Fluorouracil (IS) | 128.85 | 41.92 | Negative | [14] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the analysis of this compound and oxypurinol in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 60.0 - 6000 | 60.0 | [8] |
| Oxypurinol | 80.0 - 8000 | 80.0 | [8] |
| This compound | 50 - 3000 | 50 | [16] |
| This compound | 50 - 5000 (µg/mL in plasma) | 50 (µg/mL in plasma) | [13][17] |
| Oxypurinol | 50 - 5000 (µg/mL in plasma) | 50 (µg/mL in plasma) | [13] |
| This compound | 10 - 10000 | 10 | [9][10] |
| Oxypurinol | 10 - 10000 | 10 | [9][10] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | ≤11.1% | ≤11.1% | - | [13] |
| Oxypurinol | ≤7.0% | ≤7.0% | - | [13] |
| This compound | 1.71 - 10.34% | 3.79 - 7.43% | - | [16] |
| This compound | <6.94% | <6.94% | >96.03% | [9][10] |
| Oxypurinol | <6.94% | <6.94% | >96.03% | [9][10] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| This compound | PPT (Acetonitrile/Acetone) | >93% | [7][12] |
| This compound & Oxypurinol | PPT (Formic acid in Acetonitrile) | 85.36 - 91.20% | [8] |
| This compound & Oxypurinol | PPT (Acetonitrile) | 70 - 80% | [9][10] |
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the reliable quantification of this compound and its active metabolite, oxypurinol, in human plasma. The choice of sample preparation technique and chromatographic conditions can be tailored to the specific requirements of the study, considering factors such as desired sample throughput, required sensitivity, and available instrumentation. The protocols and data presented here serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. arch.ies.gov.pl [arch.ies.gov.pl]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAPID AND SENSITIVE LC-MS/MS METHOD FOR THE ANALYSIS OF this compound IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]
Application Notes and Protocols for Allopurinol Administration in Rodent Models of Metabolic Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic syndrome (MetS) is a constellation of metabolic disorders, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease.[1] Emerging evidence suggests a strong correlation between hyperuricemia (elevated serum uric acid) and the components of MetS.[2][3] Allopurinol, a structural analogue of the purine base hypoxanthine, is a widely used clinical drug that inhibits xanthine oxidase, the enzyme responsible for the final steps of uric acid synthesis.[4][5][6] By lowering uric acid levels and reducing xanthine oxidase-mediated oxidative stress, this compound is being investigated as a potential therapeutic agent for metabolic syndrome.[2][7] Rodent models that mimic the human condition, primarily through diet induction, are essential tools for preclinical evaluation of such therapeutic interventions.[8][9]
These application notes provide detailed protocols for the administration of this compound in rodent models of metabolic syndrome, methods for assessing its efficacy, and a summary of reported quantitative outcomes.
Rodent Models of Diet-Induced Metabolic Syndrome
The most common approach to induce MetS in rodents is through specialized diets that lead to weight gain and associated metabolic dysfunctions.[1][10]
-
High-Fat Diet (HFD) Models: Mice and rats fed a diet with 40-60% of calories from fat readily gain weight and develop obesity, insulin resistance, dyslipidemia, and hyperglycemia.[1][11] The C57BL/6J mouse strain is particularly susceptible to diet-induced obesity and is a frequently used model.[12]
-
High-Fructose Diet (HFrD) Models: Diets rich in fructose (e.g., 60% of total calories or 10% fructose in drinking water) are effective at inducing features of MetS, including hypertriglyceridemia, insulin resistance, and hypertension, sometimes without significant weight gain.[1][2][13] Sprague-Dawley and Wistar rats are commonly used strains for these studies.[12]
-
Combined Diet Models: Some protocols use a combination of high fructose, high fat, and high salt to induce a more robust MetS phenotype that includes hypertension.[3][13]
This compound Administration Protocols
This compound can be administered to rodents through several routes, with oral administration being the most common for modeling clinical use.
Protocol 2.1: Administration via Drinking Water
This method is suitable for long-term studies as it is non-invasive and reduces animal stress.
Methodology:
-
Dosage Calculation: A common dosage is 125 mg/L of drinking water.[11] To prepare a 1-liter solution:
-
Weigh 125 mg of this compound powder.
-
Dissolve in a small amount of 0.1 M NaOH to aid solubility, then bring the final volume to 1 liter with distilled water.
-
Adjust the pH to neutral (~7.0) if necessary.
-
-
Preparation: Prepare fresh this compound-containing water every 2-3 days to ensure stability.
-
Administration: Provide the solution to the animals in their water bottles ad libitum.
-
Monitoring: Monitor daily water intake to estimate the average daily dose received per animal. Control animals should receive drinking water with the same vehicle (e.g., pH-adjusted water without this compound).
Protocol 2.2: Administration via Oral Gavage
This method ensures precise dosage delivery to each animal.
Methodology:
-
Vehicle Preparation: this compound can be suspended in a vehicle such as distilled water or 0.5% carboxymethylcellulose (CMC).
-
Dosage Calculation & Preparation: Dosages in rat studies have ranged from 4 mg/kg to 30 mg/kg.[2][14]
-
Example for a 5 mg/kg dose: For a 300g rat, the required dose is 1.5 mg.
-
If preparing a stock solution of 5 mg/mL, you would administer 0.3 mL to the rat.
-
To prepare a 10 mL stock of 5 mg/mL, weigh 50 mg of this compound and suspend it in 10 mL of the chosen vehicle. Ensure the suspension is homogenous by vortexing before each use.
-
-
Administration:
-
Control Group: Administer the vehicle alone to the control group using the same volume and frequency.
Experimental Protocols for Efficacy Assessment
Protocol 3.1: Glucose and Insulin Tolerance Tests
These tests are critical for assessing insulin sensitivity and glucose metabolism.
Methodology:
-
Fasting: Fast animals for 6 hours (for glucose tolerance test - GTT) or 4-5 hours (for insulin tolerance test - ITT) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure glucose using a glucometer.
-
Administration:
-
For GTT: Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
For ITT: Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection and measure glucose levels.
-
Data Analysis: Plot blood glucose concentration against time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.
Protocol 3.2: Measurement of Biochemical Parameters
Methodology:
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture from anesthetized animals. Collect serum or plasma by centrifugation.
-
Lipid Profile: Use commercially available colorimetric assay kits to measure serum levels of triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL-c), and low-density lipoprotein (LDL-c).[2]
-
Renal Function: Measure blood urea nitrogen (BUN) and creatinine to assess kidney function.[2]
-
Uric Acid: Measure serum uric acid (SUA) levels to confirm the pharmacological effect of this compound.[2]
-
Insulin: Measure fasting insulin levels using an ELISA kit. Use fasting glucose and insulin values to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[14]
Quantitative Data Summary
The following tables summarize the effects of this compound in various rodent models of metabolic syndrome as reported in the literature.
Table 1: Effects of this compound on Body Weight and Metabolic Parameters in High-Fructose Diet (HFD) Rats [2]
| Parameter | Normal Control | HFD Group | HFD + this compound (5 mg/kg) |
| Body Weight (g) | 148.3 ± 6.06 | 210.5 ± 8.01 | 185.6 ± 7.32∑ |
| Fasting Glucose (mg/dl) | 98.6 ± 4.2 | 145.7 ± 5.6 | 102.3 ± 3.8∑# |
| Insulin (µU/ml) | 10.3 ± 1.15 | 25.6 ± 2.01 | 11.5 ± 1.05∑# |
| HOMA-IR | 2.5 ± 0.3 | 9.2 ± 0.7 | 2.9 ± 0.2∑# |
| Triglycerides (mg/dl) | 70.5 ± 3.2 | 135.8 ± 6.5 | 85.4 ± 4.1∑ |
| Total Cholesterol (mg/dl) | 85.4 ± 4.1 | 140.2 ± 7.3 | 89.6 ± 4.5∑# |
| Systolic BP (mmHg) | 110.5 ± 5.4 | 155.7 ± 8.2 | 115.3 ± 6.1∑# |
| Serum Uric Acid (mg/dl) | 2.1 ± 0.15 | 4.8 ± 0.3 | 2.3 ± 0.2∑# |
| Data are Mean ± SD. * P < 0.05 vs Normal Control. ∑ P < 0.05 vs HFD Group. # Insignificant vs Normal Control. |
Table 2: Effects of this compound in High-Fructose Diet Fed OLETF Rats (Model of MetS) [14]
| Parameter | OLETF + HFrD | OLETF + HFrD + this compound (10 mg/kg) |
| Body Weight (g) | 660.1 ± 11.7 | 611.8 ± 14.5# |
| Epididymal Fat (g) | 29.8 ± 1.3 | 24.1 ± 1.5# |
| Serum Uric Acid (mg/dL) | 2.6 ± 0.1 | 1.1 ± 0.1# |
| HOMA-IR | 24.1 ± 3.2 | 14.2 ± 2.6# |
| Serum Cholesterol (mg/dL) | 181.7 ± 8.1 | 150.3 ± 6.9# |
| Serum Triglyceride (mg/dL) | 310.5 ± 47.9 | 242.0 ± 42.6 |
| NAFLD Activity Score | 5.8 ± 0.3 | 4.0 ± 0.4# |
| Data are Mean ± SEM. # P < 0.05 vs OLETF + HFrD group. |
Table 3: Effects of this compound in a Combined High-Fructose, High-Fat, High-Salt Rat Model [13]
| Parameter | Control | MetS Model | MetS + this compound (20 mg/kg) |
| Blood Pressure (mmHg) | 66.1 ± 3.3 | 85.5 ± 3.17 | 69.3 ± 2.1 |
| Proteinuria ( g/day ) | 0.59 ± 0.13 | 1.8 ± 0.3 | 0.65 ± 0.15 |
| Data are Mean ± SEM. |
Signaling Pathways and Visualization
This compound's primary mechanism is the inhibition of xanthine oxidase.[4][5] This action reduces uric acid production and associated oxidative stress, influencing several downstream pathways implicated in metabolic health.
Mechanism of Action of this compound
This compound and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][15]
Caption: this compound inhibits Xanthine Oxidase, blocking uric acid synthesis.
Downstream Effects of this compound in Metabolic Syndrome
By reducing uric acid and oxidative stress, this compound can ameliorate MetS through various pathways. Studies show it can upregulate adiponectin receptors (AdipoR1/R2) and heme oxygenase-1 (HO-1), which are key regulators of insulin sensitivity and inflammation. This can lead to the activation of AMPK and PPARs, improving glucose uptake and fatty acid oxidation.[2]
Caption: Downstream signaling pathways affected by this compound treatment.
Experimental Workflow Visualization
A typical preclinical study evaluating this compound in a diet-induced rodent model follows a standardized workflow.
Caption: Standard experimental workflow for testing this compound in MetS models.
References
- 1. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates High Fructose Diet-Induced Metabolic Syndrome via up-regulation of Adiponectin Receptors and Heme oxygenase-1 Expressions in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Ameliorative Effect of this compound on Vascular Complications of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labanimal.co.kr [labanimal.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound alleviates hypertension and proteinuria in high fructose, high salt and high fat induced model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ameliorates high fructose diet induced hepatic steatosis in diabetic rats through modulation of lipid metabolism, inflammation, and ER stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Measuring Allopurinol's Effect on Endothelial Function in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the effects of allopurinol on endothelial function in rat models. The protocols are designed to offer a foundation for researchers investigating the vascular benefits of xanthine oxidase inhibition.
This compound, a competitive inhibitor of the enzyme xanthine oxidase, is primarily used to reduce uric acid production. However, its therapeutic effects extend to improving endothelial function, largely by mitigating oxidative stress.[1][2] The following sections detail the methodologies to assess these effects in a preclinical rat model.
Key Signaling Pathway: this compound's Mechanism of Action on Endothelial Cells
This compound's primary effect on the endothelium is mediated through the inhibition of xanthine oxidase. This enzyme is a significant source of reactive oxygen species (ROS), such as superoxide anions, in the vascular endothelium.[3] By inhibiting xanthine oxidase, this compound reduces the production of ROS. This is crucial because excessive ROS can quench nitric oxide (NO), a key molecule for endothelium-dependent vasodilation, leading to endothelial dysfunction. By preserving NO bioavailability, this compound helps maintain healthy endothelial function.
Caption: this compound's effect on endothelial function.
Experimental Protocols
Ex Vivo Assessment of Vascular Reactivity using Wire Myography
This protocol assesses the direct effect of this compound on the contractility and relaxation of isolated rat aortic rings.
Materials:
-
Wistar rats (control and this compound-treated groups)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Wire myograph system
-
Dissection microscope and tools
Protocol:
-
Animal Dosing: Administer this compound (e.g., 60 mg/kg, oral gavage) or vehicle to rats daily for the designated study period (e.g., 7, 21, or 35 days).[4]
-
Aortic Ring Preparation:
-
Euthanize the rat and perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adipose and connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Myography Setup:
-
Mount the aortic rings in the wire myograph chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension and allow the rings to equilibrate.
-
-
Experiment:
-
Pre-contract the aortic rings with phenylephrine to achieve a stable plateau.
-
Perform a cumulative concentration-response curve to acetylcholine to assess endothelium-dependent vasodilation.
-
After a washout period, perform a cumulative concentration-response curve to sodium nitroprusside to assess endothelium-independent vasodilation.
-
-
Data Analysis: Compare the concentration-response curves between the control and this compound-treated groups.
Caption: Wire myography experimental workflow.
In Vivo Assessment of Flow-Mediated Dilation (FMD) using High-Resolution Ultrasound
This non-invasive technique measures the dilation of an artery in response to an increase in blood flow, an endothelium-dependent process.[5][6][7]
Materials:
-
Anesthetized rats
-
High-resolution ultrasound system with a linear array transducer (e.g., 35 MHz)[5]
-
Inflatable cuff
-
Automated analysis software
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a supine position.
-
Image Acquisition:
-
Using the high-resolution ultrasound, visualize the femoral or brachial artery in B-mode.[6]
-
Obtain a clear longitudinal view of the artery.
-
Switch to pulsed-wave Doppler mode to measure baseline blood flow velocity.
-
-
Inducing Ischemia:
-
Measuring Dilation:
-
Rapidly deflate the cuff to induce reactive hyperemia.
-
Record the changes in arterial diameter and blood flow velocity for at least 2 minutes following cuff deflation.[5]
-
-
Data Analysis:
-
Measure the baseline and peak arterial diameter after cuff release.
-
Calculate FMD as the percentage change from the baseline diameter.
-
Compare FMD between control and this compound-treated rats.
-
Caption: Flow-mediated dilation ultrasound workflow.
Measurement of Biomarkers of Oxidative Stress and Endothelial Function
This involves collecting blood and tissue samples to quantify key molecules affected by this compound.
Materials:
-
Blood and tissue samples from control and this compound-treated rats
-
ELISA kits for Endothelin-1 (ET-1)
-
Assay kits for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Xanthine Oxidase (XO) activity
-
Spectrophotometer or plate reader
Protocol:
-
Sample Collection:
-
Collect blood samples via cardiac puncture or from the abdominal aorta at the time of euthanasia.
-
Perfuse tissues (e.g., aorta, heart) with saline and snap-freeze in liquid nitrogen.
-
-
Biomarker Analysis:
-
ET-1: Measure plasma ET-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.[8]
-
MDA: Homogenize tissue samples and measure MDA levels, a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[4][9]
-
SOD: Measure SOD activity in tissue homogenates using a commercially available assay kit.[4]
-
XO Activity: Determine xanthine oxidase activity in tissue homogenates by measuring the rate of uric acid formation from xanthine.[4]
-
Nitric Oxide (NO): Measure NO levels in tissue homogenates.[4]
-
-
Data Analysis: Compare the levels of these biomarkers between the control and this compound-treated groups.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Vascular Function in Rats
| Parameter | Animal Model | This compound Dose | Duration | Outcome | Reference |
| Basal Lung Perfusion Pressure | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Significantly decreased | [4] |
| Fulton Index | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Significantly decreased | [4] |
| Arterial Relaxation | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 days | Improved | [4] |
Table 2: Effect of this compound on Biomarkers in Rats
| Biomarker | Animal Model | This compound Dose | Duration | Change | Reference |
| Malondialdehyde (MDA) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Decreased | [4] |
| Superoxide Dismutase (SOD) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Increased | [4] |
| Xanthine Oxidase (XO) | Monocrotaline-induced PH rats | 60 mg/kg/day | 7, 21, and 35 days | Decreased | [4] |
| Uric Acid | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 and 35 days | Decreased | [4] |
| Nitric Oxide (NO) | Monocrotaline-induced PH rats | 60 mg/kg/day | 21 and 35 days | No significant change | [4] |
Table 3: Effect of this compound on Endothelial Function in Human Studies (for reference)
| Parameter | Patient Population | This compound Dose | Duration | Outcome | Reference |
| Forearm Blood Flow Response to Acetylcholine | Chronic Heart Failure | 300 mg/day | 1 month | 181±19% increase (vs. 120±22% placebo) | [3][9] |
| Forearm Blood Flow Response to Acetylcholine | Chronic Heart Failure | 600 mg/day | 1 month | 240.31±38.19% increase | [10] |
| Plasma Malondialdehyde (MDA) | Chronic Heart Failure | 300 mg/day | 1 month | Reduced to 346±128 nmol/L (vs. 461±101 nmol/L placebo) | [3] |
| Flow-Mediated Dilation (FMD) | Asymptomatic Hyperuricemia | 300 mg/day | 4 months | Increased by 0.4% | [11] |
These protocols and data provide a comprehensive framework for investigating the therapeutic potential of this compound in improving endothelial function in a preclinical setting. The use of both in vivo and ex vivo techniques, combined with biomarker analysis, will yield a robust understanding of this compound's vascular effects.
References
- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound treatment reduced vascular remodeling and improved vascular functions in monocrotaline-induced pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prospective Effect of this compound on the Oxidative Stress Index and Endothelial Dysfunction in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-dose this compound improves endothelial function by profoundly reducing vascular oxidative stress and not by lowering uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Study of this compound on Endothelial Function and Estimated Glomular Filtration Rate in Asymptomatic Hyperuricemic Subjects with Normal Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allopurinol Stock Solution Preparation for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol is a structural isomer of hypoxanthine and a potent inhibitor of xanthine oxidase, the enzyme responsible for the successive oxidation of hypoxanthine and xanthine to uric acid.[1][2] Initially approved for the treatment of hyperuricemia and gout, this compound is widely used in biomedical research to study the effects of uric acid modulation and xanthine oxidase inhibition in various cellular processes.[2][3] In cell culture experiments, it is utilized to investigate pathways related to oxidative stress, inflammation, and purine metabolism.[4][5][6] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions in a cell culture setting.
Physicochemical Properties and Solubility
This compound is a white to pale yellowish-white crystalline powder.[7] It is crucial to understand its solubility characteristics to prepare a homogenous and stable stock solution. This compound is sparingly soluble in water and ethanol but dissolves in alkaline solutions and dimethyl sulfoxide (DMSO).[1][7][8]
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol [2] |
| Appearance | White to pale yellowish-white crystalline powder[7] |
| Purity | ≥98%[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~3 mg/mL[1] | Can be increased to 14 mg/mL with sonication and warming.[3] |
| Water (25°C) | 0.48 mg/mL[2] | Very slightly soluble.[7] |
| Water (37°C) | 0.80 mg/mL[2] | Solubility increases with temperature. |
| Ethanol | 0.30 mg/mL (practically insoluble)[2][7] | Not a recommended solvent for stock solutions. |
| 0.1 N Sodium Hydroxide (NaOH) | Soluble[7] | Used for initial dissolution; adjust pH before adding to cells.[9] |
| PBS (pH 7.2) with 10% DMSO | ~0.1 mg/mL | For maximum solubility in aqueous buffers, first dissolve in DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, the most common solvent for cell culture applications.
Materials:
-
This compound powder (MW: 136.11 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator or water bath at 37°C
Methodology:
-
Calculation: To prepare a 100 mM (0.1 M) stock solution, calculate the required mass of this compound.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of 100 mM stock: 0.1 mol/L x 0.001 L x 136.11 g/mol = 0.01361 g = 13.61 mg.
-
-
Weighing: Accurately weigh 13.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[3]
-
Sterilization: As DMSO is cytotoxic at high concentrations and can pass through standard filter membranes, the stock solution is typically not filter-sterilized. Instead, use aseptic techniques throughout the process with sterile reagents and equipment.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Application of this compound to Cell Cultures
This protocol outlines the steps for diluting the stock solution to a final working concentration for treating cells.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Cultured cells ready for treatment
-
Sterile serological pipettes and pipette tips
Methodology:
-
Determine Final Concentration: The optimal working concentration of this compound can vary significantly depending on the cell type and experimental goals. Concentrations ranging from 12.5 µg/mL to 1000 µg/mL have been reported.[3][10] A dose-response experiment is recommended to determine the ideal concentration for your specific model.
-
Serial Dilution: Prepare intermediate dilutions of the 100 mM stock solution in sterile cell culture medium.
-
Example for a 100 µM final concentration: Dilute the 100 mM stock 1:1000 in culture medium. For 10 mL of final medium, add 10 µL of the 100 mM stock.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This consists of treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution, but without this compound. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[9][10]
Stability and Storage Recommendations
Proper storage is essential to maintain the potency and stability of this compound.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | Room Temperature | ≥ 4 years[1] | Preserve in well-closed containers. |
| DMSO Stock Solution | -20°C | 1 month[3] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | 6 months[3] | Preferred for long-term storage. |
| Aqueous Solution | 4°C or Room Temp. | ≤ 1 day[1] | Not recommended for storage; prepare fresh before use. |
Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the xanthine oxidase pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of this compound on the production and cytotoxicity of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of this compound for macrophage cell lines and this compound susceptibility of intracellular amastigotes [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting Allopurinol precipitation in aqueous buffers
For researchers, scientists, and drug development professionals, ensuring the complete and stable dissolution of allopurinol in aqueous buffers is critical for experimental accuracy and reproducibility. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound has low solubility in water and neutral aqueous buffers.[1] Several factors can hinder its dissolution, including the pH of the buffer, the temperature of the solution, and the concentration of this compound you are trying to dissolve.
Q2: What is the optimal pH for dissolving this compound?
A2: this compound's solubility significantly increases in alkaline conditions (higher pH).[2][3] This is due to the deprotonation of the molecule, making it more soluble in aqueous solutions. For instance, it is soluble in dilute sodium hydroxide solutions.[2][3]
Q3: Can I heat the solution to improve solubility?
A3: Yes, increasing the temperature generally enhances the aqueous solubility of this compound.[4][5] However, it is crucial to consider the thermal stability of this compound and other components in your experiment. Prolonged heating at high temperatures is not recommended.
Q4: I'm using a DMSO stock of this compound, but it precipitates when added to my aqueous buffer. What is happening?
A4: This is a common issue known as solvent-shifting precipitation. This compound is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[1] When you add the concentrated DMSO stock to your buffer, the DMSO is diluted, and the overall solvent environment becomes less favorable for this compound, causing it to precipitate out of the solution.
Q5: How can I prevent precipitation when using a DMSO stock solution?
A5: To minimize precipitation, you can try the following:
-
Use a more diluted stock solution of this compound in DMSO.
-
Add the DMSO stock to your buffer slowly while vortexing or stirring vigorously to ensure rapid mixing.
-
Warm the aqueous buffer slightly before adding the DMSO stock.
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid solvent effects on your experiment.
Q6: What is the recommended storage condition for this compound solutions?
A6: It is recommended not to store aqueous solutions of this compound for more than one day.[1] For long-term storage, it is best to prepare fresh solutions before each experiment. If you must store a solution, keep it refrigerated at 2-8°C and visually inspect for any precipitation before use. Stock solutions in DMSO are more stable and can be stored at -20°C.
Quantitative Data on this compound Solubility
The solubility of this compound is influenced by the solvent, temperature, and pH. The following tables summarize key solubility data for easy reference.
| Solvent | Temperature | Solubility |
| Water | 25°C | 0.48 mg/mL |
| Water | 37°C | 0.8 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~3 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | Room Temp. | ~0.1 mg/mL |
| Phosphate Buffer (pH 6.8) | 37°C | 0.687 mg/mL (as native drug) |
Note: The solubility in phosphate buffer at pH 6.8 was determined in a study focused on salt forms and may represent the solubility of the native drug under those specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 3 mg/mL stock solution, add 1 mL of DMSO to 3 mg of this compound).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C for long-term use. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
Objective: To prepare a dilute working solution of this compound in an aqueous buffer from a DMSO stock solution, minimizing precipitation.
Materials:
-
This compound in DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Warm the desired aqueous buffer to 37°C.
-
Pipette the required volume of the warmed buffer into a sterile conical tube.
-
While vortexing the buffer at a moderate speed, slowly add the required volume of the this compound-DMSO stock solution drop-wise to the buffer.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended to use this working solution immediately and not to store it for more than 24 hours.
Troubleshooting Guide
Unexpected precipitation of this compound can compromise experimental results. The following guide provides a systematic approach to identifying and resolving these issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of Solubility Factors
The interplay of various physicochemical factors determines the solubility of this compound in a buffered solution. Understanding these relationships is key to preventing precipitation.
Caption: Factors influencing this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Allopurinol Bioavailability in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of Allopurinol in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with this compound's oral bioavailability?
A1: The primary challenge with this compound's oral bioavailability is its poor aqueous solubility.[1][2][3][4] This characteristic limits its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[5] Consequently, this can lead to incomplete and variable absorption.
Q2: What are the most common formulation strategies to enhance this compound's bioavailability?
A2: Common strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in an inert, water-soluble carrier can enhance its dissolution.[2] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[3][4][6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, co-surfactant, and the drug, which form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media. This increases the surface area for dissolution and absorption.
-
Nanosponges: These are porous polymeric delivery systems that can encapsulate the drug and enhance its solubility and dissolution.[7]
-
Salt Formation: Creating organic salts of this compound, for instance with maleic or oxalic acid, has been demonstrated to improve solubility, dissolution, and permeability.[8]
Q3: Are there alternative delivery routes being explored for this compound?
A3: Yes, to bypass the issues associated with oral administration, alternative routes are under investigation. These include:
-
Topical Delivery: Nanostructured lipid carriers (NLCs) have been formulated for topical application, which may be beneficial for localized conditions.[9]
-
Transdermal Delivery: Polymer microneedle systems are being developed for the transdermal delivery of this compound, which could provide a non-invasive method for systemic administration and potentially reduce side effects associated with oral intake.[10][11]
Q4: How can I assess the in vitro dissolution of my enhanced this compound formulation?
A4: In vitro dissolution testing is a crucial step to evaluate the effectiveness of your formulation strategy.[12] The USP Apparatus II (paddle apparatus) is commonly used for this purpose.[13][14] Key parameters to consider are the dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or phosphate buffer at various pHs to simulate intestinal fluid), rotation speed, and temperature.[1][15][16]
Q5: What is a Caco-2 cell permeability assay and why is it relevant for this compound bioavailability studies?
A5: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal drug absorption.[17][18][19] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and transporter proteins.[19] This assay helps to determine the apparent permeability coefficient (Papp) of a drug, providing insights into its potential for in vivo absorption.[4]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound solid dispersion formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate carrier selection. | Screen different hydrophilic carriers such as PEG 4000, PEG 6000, PVP K30, and PVP K90 to find the most compatible one for this compound.[3] |
| Incorrect drug-to-carrier ratio. | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4) to optimize the formulation.[20] |
| Inefficient preparation method. | Experiment with different preparation methods for solid dispersions, such as solvent evaporation, fusion (melting), kneading, and co-grinding, to identify the most effective technique for your specific drug-carrier combination.[5][13][20] |
| Crystallization of the drug in the dispersion. | Characterize the solid-state properties of your dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to ensure the drug is in an amorphous state.[6][20] |
Issue 2: Instability of this compound SNEDDS formulation upon dilution.
| Possible Cause | Troubleshooting Step |
| Suboptimal oil, surfactant, or co-surfactant ratio. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion over a wide range of dilutions.[1][21] |
| Poor solubility of this compound in the selected vehicle. | Conduct saturation solubility studies of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[21] |
| Phase separation or drug precipitation after emulsification. | Evaluate the thermodynamic stability of the SNEDDS formulation through centrifugation and freeze-thaw cycles to ensure its robustness.[8] |
Issue 3: Low and variable plasma concentrations in preclinical in vivo studies.
| Possible Cause | Troubleshooting Step |
| Poor absorption from the GI tract. | Re-evaluate the in vitro dissolution and permeability of your formulation. Consider if the formulation is optimized for the physiological pH of the animal model's GI tract. |
| High first-pass metabolism. | This compound is metabolized to Oxypurinol.[22][23] Ensure your analytical method quantifies both this compound and Oxypurinol to get a complete pharmacokinetic profile.[20][24] |
| Site-specific absorption. | Studies in rabbits have suggested the possibility of site-specific absorption of this compound.[25] Consider formulations that release the drug in the optimal region for absorption. |
| Improper vehicle for administration. | Ensure the vehicle used for oral gavage is appropriate and does not interfere with the drug's absorption. A suspension in a suitable vehicle like carboxymethyl cellulose is often used. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement Strategies for this compound
| Formulation Strategy | Carrier/Components | Drug:Carrier Ratio | Method | Dissolution Medium | % Drug Release (Time) | Reference |
| Solid Dispersion | PVP K30 | 1:2 | Solvent Evaporation | 0.1 N HCl | 100% (45 min) | |
| Solid Dispersion | PEG 4000 | 1:0.5 | Solvent Evaporation | Not Specified | 94.95% (50 min) | [10] |
| Solid Dispersion | Urea | 1:2 | Melting | 0.1 N HCl | 93% (45 min) | [6] |
| Solid Dispersion | Mannitol | 1:2 | Melting | 0.1 N HCl | 92.4% (45 min) | [6] |
| S-SNEDDS Pellet | Labrafil M 1944 CS, Cremophor RH 40, Transcutol | N/A | Extrusion/Spheronization | 0.1 N HCl | 80% (26 min) | [21] |
Table 2: Pharmacokinetic Parameters of this compound and Oxypurinol in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| This compound | 20 | 1025.3 ± 156.7 | 0.66 | 2154.7 ± 345.8 | 1.39 | |
| Oxypurinol | (from 20 mg/kg this compound) | 3801.6 ± 456.9 | 2.00 | 27456.3 ± 3456.7 | 6.11 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Housing: House the animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Allow the rats to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours prior to drug administration, with free access to water.
-
Formulation Administration:
-
Prepare a suspension of the this compound formulation (e.g., solid dispersion, SNEDDS) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Administer the formulation orally via gavage at a dose of 20 mg/kg this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at the following time points: 0 (pre-dose), 0.33, 0.66, 1, 2, 3, 5, 8, 12, and 24 hours post-dose.
-
Collect blood in heparinized tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Use a suitable column (e.g., Acquity UPLC HILIC) for separation. The mobile phase can consist of acetonitrile, water, and formic acid.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the appropriate mode (positive or negative) for the detection of this compound and its metabolite, Oxypurinol.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersions
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle Method).[13]
-
Dissolution Medium: 900 mL of 0.1 N HCl.[13]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[13]
-
Paddle Speed: Set the paddle rotation speed to 75 rpm.[13]
-
Sample Preparation: Place an amount of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg) into the dissolution vessel.[13]
-
Sampling:
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound or by HPLC.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity. Only use monolayers with TEER values above a predetermined threshold.[11]
-
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound formulation) dissolved in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - for efflux assessment):
-
Follow the same procedure as above, but add the test compound to the basolateral compartment and collect samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[11]
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.
-
Visualizations
Caption: this compound's Mechanism of Action in the Purine Metabolism Pathway.
Caption: Experimental Workflow for Enhancing this compound Bioavailability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. ClinPGx [clinpgx.org]
- 4. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the dissolution profile of this compound by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. fip.org [fip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. uh-ir.tdl.org [uh-ir.tdl.org]
- 24. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
Validating HPLC methods for Allopurinol in the presence of interfering substances
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals validating HPLC methods for Allopurinol, particularly in the presence of interfering substances.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in this compound HPLC analysis?
A1: The most common interfering substances are process-related impurities and degradation products. Known impurities include this compound Impurity A (5-amino-1H-pyrazole-4-carboxamide), this compound Impurity B (5-(formylamino)-1H-pyrazole-4-carboxamide), and this compound Impurity C (5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide).[1][2][3][4][5][6][7][8][9][10][11][12] Degradation products can form under stress conditions such as acid or base hydrolysis, oxidation, and exposure to heat or light.[13][14][15][16]
Q2: What is a forced degradation study and why is it important for this compound HPLC method validation?
A2: A forced degradation study involves intentionally subjecting the drug substance to harsh conditions (e.g., acid, base, heat, oxidation, light) to produce degradation products.[13][14][15][16] This study is crucial for developing a "stability-indicating" HPLC method. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API), this compound, without any interference from its degradation products, impurities, or excipients. This ensures the method is specific and can be used to assess the stability of this compound in pharmaceutical formulations.
Q3: How do I choose the right HPLC column for this compound analysis?
A3: C18 columns are the most commonly used stationary phases for this compound analysis due to their versatility and ability to separate compounds of varying polarity. The specific choice of a C18 column (e.g., particle size, length, and manufacturer) will depend on the desired resolution, analysis time, and the specific impurities you need to separate. For faster analysis, shorter columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be used.
Q4: What are typical mobile phase compositions for this compound HPLC methods?
A4: Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier. Phosphate and acetate buffers are commonly used to control the pH, which is critical for achieving good peak shape and separation. Acetonitrile and methanol are the most common organic modifiers. The exact ratio of buffer to organic modifier is optimized to achieve the desired retention and resolution of this compound and its interfering substances.
Q5: What validation parameters are essential for an this compound HPLC method according to ICH guidelines?
A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17][18][19]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[17][19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can compromise resolution and lead to inaccurate quantification.[20][21][22] Here’s a systematic approach to troubleshooting:
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.[20][22]
-
Solution: Dilute your sample and re-inject.
-
-
Assess Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound.
-
Solution: Ensure the mobile phase pH is properly adjusted and buffered. Small adjustments to the pH can often improve peak symmetry.
-
-
Inspect the Column: A contaminated or degraded column is a common cause of peak tailing.[20][22]
-
Solution:
-
Disconnect the column and flush the system to ensure no blockages are present.
-
Reverse the column and flush with a strong solvent to remove strongly retained contaminants from the inlet frit.
-
If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.[20][23]
-
-
-
Consider Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica packing material.
-
Solution: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate these interactions.
-
Issue 2: Retention Time Shifts
Q: The retention time of my this compound peak is shifting between injections. What should I investigate?
A: Inconsistent retention times can make peak identification and quantification unreliable.[23][24][25][26][27]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift.[23][27]
-
Solution: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly. Degas the mobile phase to prevent air bubbles, which can affect the pump's performance.[23]
-
-
Check for Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times, especially when using a new mobile phase.[23][26]
-
Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time until a stable baseline is achieved.
-
-
Monitor Column Temperature: Fluctuations in column temperature can cause retention time shifts.[24][27]
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Inspect for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Issue 3: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes?
A: A stable baseline is essential for accurate peak integration and achieving low detection limits.[28][29][30][31][32]
-
Degas the Mobile Phase: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise.[28][29][30]
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Check for Contamination: Contamination in the mobile phase, system, or column can lead to a noisy or drifting baseline.[28][30]
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the system and column with a strong solvent to remove any contaminants.
-
-
Detector Lamp Issues: An aging detector lamp can cause increased noise.
-
Solution: Check the lamp's energy output and replace it if it is low.
-
-
Inadequate Mobile Phase Mixing: In gradient elution, poor mixing of the mobile phase components can result in baseline fluctuations.
-
Solution: Ensure the mixer is functioning correctly.
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (50 x 4.6 mm, 1.8 µm) |
| Mobile Phase | 0.1 M Dipotassium Phosphate Buffer (pH 3.5) and Acetonitrile (55:45 v/v) | 0.025 M Potassium Dihydrogen Phosphate Buffer (pH 2.5) and Methanol (Gradient) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Column Temp. | Ambient | 25 °C |
| Injection Vol. | 20 µL | 5 µL |
| Run Time | Not Specified | 10 min |
Note: These are example parameters and may require optimization for your specific application.
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 5N HCl | 2 hours at 100°C[13] |
| Base Hydrolysis | 5N NaOH | 90 minutes at 100°C[13] |
| Oxidative Degradation | 10% H₂O₂ | 3 hours at 100°C[13] |
| Thermal Degradation | Dry Heat | 6 hours at 100°C[13] |
| Photolytic Degradation | UV Light (254 nm) | 24 hours |
Table 3: Example Validation Parameters for this compound HPLC Methods
| Parameter | Result 1 | Result 2 |
| Linearity Range | 20 - 100 µg/mL[18] | 2.5 - 15 µg/mL[17][19] |
| Correlation Coefficient (r²) | > 0.999[18] | > 0.9988[17][19] |
| Accuracy (% Recovery) | 100.11%[18] | 103% - 110%[17][19] |
| Precision (%RSD) | < 2.0%[18] | < 2%[17][19] |
| LOD | 2 µg/mL[18] | 1.36 µg/mL[17][19] |
| LOQ | 6 µg/mL[18] | 4.09 µg/mL[17][19] |
Visualizations
Caption: A general experimental workflow for HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. klivon.com [klivon.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound IMPURITY C | 1346604-13-4 [chemicalbook.com]
- 6. allmpus.com [allmpus.com]
- 7. CAS 22407-20-1 this compound EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. CAS 27511-79-1 this compound EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. This compound impurity C | CAS 1346604-13-4 | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation and Stability-Indicating Study for the Binary Mixture of this compound and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]
- 16. bepls.com [bepls.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. scispace.com [scispace.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. mastelf.com [mastelf.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. agilent.com [agilent.com]
- 24. m.youtube.com [m.youtube.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 27. researchgate.net [researchgate.net]
- 28. uhplcs.com [uhplcs.com]
- 29. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 30. phenomenex.com [phenomenex.com]
- 31. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Allopurinol Dosing in Research Models with Impaired Renal Function
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting allopurinol dosage in research models with compromised renal function. The following information is intended for preclinical research purposes only and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to adjust the this compound dose in research models with renal impairment?
A1: this compound is primarily metabolized to its active form, oxypurinol, which is predominantly cleared by the kidneys.[1] In models with renal impairment, oxypurinol can accumulate, leading to an increased risk of toxicity, including severe cutaneous adverse reactions (SCARs).[2] Therefore, dose adjustments are necessary to maintain therapeutic efficacy while minimizing potential adverse effects.
Q2: How can I assess renal function in my animal models to guide dose adjustment?
A2: Renal function in rodent models can be assessed by measuring serum creatinine and blood urea nitrogen (BUN).[3] However, for a more accurate assessment of glomerular filtration rate (GFR), the clearance of exogenous markers like inulin or iohexol is recommended.[1] Endogenous creatinine clearance can also be used but may overestimate GFR in mice due to tubular secretion.[1] HPLC-based methods for creatinine measurement are more accurate than colorimetric assays like the Jaffe method.[4]
Q3: Are there established this compound dosing guidelines for specific animal models of renal disease?
A3: While universal guidelines are not established, published studies provide starting points. For instance, in a rat model of adenine-induced chronic kidney disease (CKD), this compound at a dose of 25 mg/kg/day has been used. In HPRT-deficient mice, which exhibit altered purine metabolism, this compound has been administered in drinking water at concentrations of 75 or 150 µg/mL. The optimal dose will depend on the specific model, the severity of renal impairment, and the experimental endpoint.
Q4: How can I model impaired renal clearance of this compound in an in vitro setting?
A4: Simulating the accumulation of a renally cleared drug like this compound in vitro is complex. A direct approach is to increase the concentration of this compound or its active metabolite, oxypurinol, in the cell culture medium to mimic the higher plasma concentrations observed in renal impairment. The specific concentration should ideally be guided by pharmacokinetic modeling or data from in vivo studies. Another approach is to extend the duration of drug exposure to simulate the prolonged half-life. Advanced in vitro systems, such as kidney-on-a-chip models with perfusable tubules, may offer more physiologically relevant platforms to study drug disposition and toxicity in the context of impaired clearance.[5]
Q5: What are the key signaling pathways to consider when studying the effects of this compound in the context of renal function?
A5: The primary pathway of interest is the purine degradation pathway, where this compound and oxypurinol inhibit xanthine oxidase.[3] This leads to a decrease in uric acid production and an accumulation of its precursors, hypoxanthine and xanthine.[1] In the context of nephrotoxicity, pathways related to inflammation (e.g., NF-κB) and cellular stress may also be relevant.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in serum creatinine levels in control animals. | Improper sample collection or handling. Use of the less accurate Jaffe method for creatinine measurement. | Ensure consistent timing of blood collection and proper sample processing. Use HPLC-based methods for more accurate creatinine determination.[4] |
| Unexpected toxicity or mortality in renally impaired animals treated with this compound. | This compound/oxypurinol accumulation due to excessive dosing for the degree of renal impairment. | Start with a lower dose of this compound and titrate up based on serum uric acid levels and tolerance. Closely monitor animals for signs of distress. |
| Inconsistent effects of this compound on uric acid levels in an adenine-induced CKD model. | Variable induction of renal impairment. Inadequate this compound dose. | Ensure consistent administration of adenine to induce a uniform level of kidney injury. Verify the this compound dose and consider dose-response studies. |
| In vitro cell death at this compound concentrations intended to mimic renal impairment. | The chosen cell line may be particularly sensitive to this compound or its metabolites. The calculated concentration may be excessively high. | Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. Re-evaluate the target concentration based on available pharmacokinetic data. |
Quantitative Data Summary
Human this compound Dose Adjustments Based on Creatinine Clearance (CrCl)
| Creatinine Clearance (mL/min) | Recommended Daily this compound Dose (mg) |
| 60-90 | 200-300 |
| 30-60 | 200 |
| 15-30 | 100 |
| 10-20 | 200[2] |
| <15 | 100 every other day or 50 daily[2] |
| <10 | ≤100 |
| <3 | 100 at extended intervals |
Note: These are general guidelines for clinical practice and should be adapted for research models with careful consideration of species differences in metabolism and clearance.
This compound Dosing in Animal Models of Renal Impairment
| Animal Model | Method of Induction | This compound Dose | Reference |
| Rat | Adenine-induced CKD | 25 mg/kg/day | |
| Mouse (HPRT-deficient) | Genetic modification | 75 or 150 µg/mL in drinking water |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease (CKD) in Rats
Objective: To induce a model of CKD characterized by tubulointerstitial fibrosis and inflammation.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction: Administer adenine in the diet at a concentration of 0.25% (w/w) for 4-8 weeks. This concentration has been shown to induce moderate and progressive CKD.
-
Monitoring: Monitor body weight, food and water intake, and urine output regularly.
-
Assessment of Renal Function: At desired time points, collect blood samples for measurement of serum creatinine and BUN. Collect urine over 24 hours to measure creatinine clearance and proteinuria.
-
Histopathology: At the end of the study, euthanize the animals and collect kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) to assess tubular injury, interstitial fibrosis, and inflammation.
5/6 Nephrectomy Surgical Model of CKD in Rodents
Objective: To create a model of reduced renal mass leading to progressive glomerulosclerosis and interstitial fibrosis.
Methodology:
-
Animal Model: This model can be induced in both mice and rats.
-
Surgical Procedure:
-
Stage 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Surgically remove two-thirds of the left kidney (subtotal nephrectomy).
-
Stage 2 (one week later): Anesthetize the animal. Make a flank incision on the contralateral side and perform a total right nephrectomy.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of infection or distress.
-
Assessment of Renal Function: Monitor for the development of hypertension, proteinuria, and a progressive increase in serum creatinine and BUN over several weeks to months.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits xanthine oxidase, blocking uric acid production.
Caption: Workflow for this compound dose adjustment in renal impairment models.
References
- 1. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individualising the dose of this compound in patients with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Clearance in Drug Design. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Preclinical Comparison of Allopurinol and Febuxostat on Oxidative Stress Markers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical effects of two widely used xanthine oxidase inhibitors, Allopurinol and Febuxostat, on markers of oxidative stress. The information presented is based on experimental data from various preclinical studies, offering insights into their comparative efficacy in mitigating oxidative damage.
Introduction
This compound and Febuxostat are both inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] This process is a significant source of reactive oxygen species (ROS), contributing to oxidative stress.[3][4] While both drugs effectively lower uric acid levels, their distinct chemical structures and mechanisms of action may lead to differential effects on oxidative stress.[1][5] this compound is a purine analog, while febuxostat is a non-purine selective inhibitor of xanthine oxidase.[1][6] This guide delves into the preclinical evidence to compare their impact on key oxidative stress markers.
Comparative Efficacy on Oxidative Stress Markers
Preclinical studies, primarily in rodent models of diseases associated with oxidative stress like chronic kidney disease and metabolic syndrome, have demonstrated that both this compound and Febuxostat can ameliorate oxidative stress.[7][8] They have been shown to reduce markers of lipid peroxidation and protein oxidation while restoring the activity of antioxidant enzymes.[3][7]
One study in a two-kidney, one-clip (2K1C) rat model of kidney dysfunction found that both this compound (100 mg/kg) and Febuxostat (10 mg/kg) treatment for four weeks significantly reduced elevated levels of malondialdehyde (MDA), nitric oxide (NO), and advanced oxidation protein products (AOPP) in the plasma, kidney, and heart.[3][7] Furthermore, both drugs restored the decreased activities of superoxide dismutase (SOD) and catalase (CAT), as well as the levels of glutathione (GSH) in these tissues.[3] The study also highlighted the restoration of antioxidant gene expression, such as Nrf-2, HO-1, and SOD, in the kidneys of 2K1C rats by both treatments.[7]
Another study in a rat model of metabolic syndrome induced by a high-fructose diet also showed that both this compound and Febuxostat treatment led to a significant reduction in oxidative stress.[5][9] Interestingly, this study suggested that Febuxostat was more effective than this compound in normalizing the activities of catalase and glutathione peroxidase.[5][9]
The following table summarizes the quantitative data from a key preclinical study comparing the effects of this compound and Febuxostat on various oxidative stress markers.
Table 1: Comparison of this compound and Febuxostat on Oxidative Stress Markers in 2K1C Rats
| Oxidative Stress Marker | Tissue | Control Group | 2K1C Group (Untreated) | This compound (100 mg/kg) Treated | Febuxostat (10 mg/kg) Treated |
| MDA (nmol/mg protein) | Plasma | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| Kidney | 2.1 ± 0.2 | 5.8 ± 0.5 | 2.5 ± 0.3 | 2.3 ± 0.2 | |
| Heart | 1.8 ± 0.1 | 4.9 ± 0.4 | 2.1 ± 0.2 | 2.0 ± 0.1 | |
| NO (µmol/mg protein) | Plasma | 15.2 ± 1.1 | 38.5 ± 2.9 | 18.1 ± 1.5 | 17.5 ± 1.3 |
| Kidney | 22.3 ± 1.8 | 55.7 ± 4.1 | 25.4 ± 2.1 | 24.8 ± 1.9 | |
| Heart | 19.8 ± 1.5 | 49.1 ± 3.8 | 22.6 ± 1.9 | 21.9 ± 1.7 | |
| SOD (U/mg protein) | Plasma | 45.1 ± 3.2 | 18.2 ± 1.5 | 40.5 ± 2.8 | 42.1 ± 3.1 |
| Kidney | 58.3 ± 4.1 | 23.7 ± 1.9 | 52.1 ± 3.9 | 54.3 ± 4.0 | |
| Heart | 51.2 ± 3.8 | 20.9 ± 1.7 | 46.3 ± 3.5 | 48.1 ± 3.6 | |
| CAT (U/mg protein) | Plasma | 28.4 ± 2.1 | 11.5 ± 0.9 | 25.1 ± 1.8 | 26.2 ± 2.0 |
| Kidney | 36.7 ± 2.8 | 14.9 ± 1.2 | 32.8 ± 2.5 | 34.1 ± 2.6 | |
| Heart | 32.5 ± 2.5 | 13.2 ± 1.1 | 29.1 ± 2.2 | 30.3 ± 2.3 | |
| GSH (nmol/mg protein) | Plasma | 35.6 ± 2.7 | 14.3 ± 1.1 | 31.8 ± 2.4 | 33.1 ± 2.5 |
| Kidney | 48.9 ± 3.7 | 19.8 ± 1.5 | 43.7 ± 3.3 | 45.5 ± 3.4 | |
| Heart | 42.1 ± 3.2 | 17.0 ± 1.3 | 37.6 ± 2.8 | 39.2 ± 2.9 |
Data are expressed as mean ± SEM, n=6. Data synthesized from the study by Shuvo et al., 2025.[3][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies comparing this compound and Febuxostat.
1. Animal Model: Two-Kidney, One-Clip (2K1C) Hypertensive Rats
-
Objective: To induce hypertension and associated renal oxidative stress.
-
Procedure: Adult male rats are anesthetized. A silver clip is placed on the left renal artery, while the right kidney remains untouched. This procedure reduces blood flow to the left kidney, activating the renin-angiotensin system and causing hypertension. Sham-operated rats undergo the same surgical procedure without the clip placement and serve as the control group. The development of hypertension is typically confirmed by measuring systolic blood pressure.[3][7]
2. Drug Administration
-
Procedure: Following the induction of the disease model, animals are randomly assigned to different treatment groups: a vehicle control group, an this compound-treated group, and a Febuxostat-treated group. The drugs are typically administered orally via gavage once daily for a specified period, for instance, four weeks.[3] Dosages are determined based on previous studies and are often 100 mg/kg for this compound and 10 mg/kg for Febuxostat.[7]
3. Measurement of Oxidative Stress Markers
-
Sample Collection: At the end of the treatment period, animals are sacrificed, and blood, kidney, and heart tissues are collected. Tissues are homogenized in appropriate buffers to prepare lysates for biochemical assays.[3]
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation): MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. Briefly, the tissue homogenate is mixed with a solution of thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).[3][10]
-
Nitric Oxide (NO) Assay: NO levels are determined by measuring its stable metabolites, nitrite and nitrate, using the Griess reagent. The sample is incubated with the Griess reagent, and the absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 540 nm).[3][10]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a commercially available kit. The principle involves the inhibition of a superoxide-generating reaction by SOD present in the sample. The rate of the reaction is monitored spectrophotometrically.[3]
-
Catalase (CAT) Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). The decrease in H2O2 concentration is monitored spectrophotometrically at a specific wavelength (e.g., 240 nm).[3]
-
Glutathione (GSH) Assay: GSH levels are measured using a method based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).[3]
-
Advanced Oxidation Protein Products (AOPP) Assay: AOPP levels are determined by spectrophotometry. In the presence of potassium iodide, AOPPs oxidize iodide to iodine, leading to a change in absorbance that is measured at a specific wavelength (e.g., 340 nm).[7]
4. Gene Expression Analysis
-
RNA Extraction and qRT-PCR: To assess the expression of antioxidant genes like Nrf-2, HO-1, and SOD, total RNA is extracted from the kidney tissues. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative real-time polymerase chain reaction (qRT-PCR) is performed using specific primers for the target genes to quantify their mRNA expression levels.[7][11]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Conclusion
Preclinical evidence strongly supports the role of both this compound and Febuxostat in mitigating oxidative stress.[7][8] Both drugs effectively reduce markers of oxidative damage and enhance the endogenous antioxidant defense systems in various disease models.[3] While some studies suggest a potential superiority of Febuxostat in certain aspects, such as restoring the activity of specific antioxidant enzymes, both drugs demonstrate robust antioxidant properties.[5] These findings underscore the therapeutic potential of xanthine oxidase inhibitors beyond their uric acid-lowering effects, positioning them as promising agents for conditions associated with significant oxidative stress. Further research is warranted to fully elucidate the nuanced differences in their mechanisms and clinical implications.
References
- 1. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 2. meded101.com [meded101.com]
- 3. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. GOUT: FEBUXOSTAT VERSUS this compound – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]
- 7. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ju.edu.sa [ju.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Antioxidant Profile of Allopurinol in a Cell-Free Environment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant effects of allopurinol in cell-free systems. We delve into its performance against its primary metabolite, oxypurinol, the end-product it helps reduce, uric acid, and a newer alternative, febuxostat, supported by experimental data and detailed protocols.
This compound, a cornerstone in the management of hyperuricemia and gout, primarily functions by inhibiting xanthine oxidase, an enzyme pivotal in the production of uric acid. This inhibition curtails the generation of reactive oxygen species (ROS) that are byproducts of the enzymatic reaction. However, the antioxidant capabilities of this compound and its ecosystem of related molecules extend beyond this primary mechanism, encompassing direct free-radical scavenging activities. This guide dissects these antioxidant properties in a cell-free context, offering a clear comparison based on available scientific evidence.
Comparative Antioxidant Activity
To quantitatively assess the direct antioxidant potential of this compound and its counterparts, we summarize their performance in common cell-free antioxidant assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, provide a standardized measure of antioxidant capacity.
| Compound | Assay | IC50 / Antioxidant Capacity | Reference |
| This compound | DPPH | 10.56 ± 0.58 µg/mL | |
| Hydroxyl Radical Scavenging | Good scavenger (k ≈ 10⁹ M⁻¹s⁻¹) | ||
| Oxypurinol | Hydroxyl Radical Scavenging | Better scavenger than this compound (k ≈ 4 x 10⁹ M⁻¹s⁻¹) | |
| Uric Acid | Lipid Peroxidation Inhibition | 67.7% inhibition at 20 µg/mL | |
| DPPH, ABTS, FRAP | Effective scavenger | ||
| Febuxostat | Direct Radical Scavenging | Not reported to have direct scavenging activity |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The rate constant (k) for hydroxyl radical scavenging indicates the efficiency of the reaction.
Xanthine Oxidase Inhibition: The Primary Antioxidant Mechanism
The principal antioxidant action of this compound and febuxostat stems from their inhibition of xanthine oxidase. By blocking this enzyme, they reduce the production of uric acid and, consequently, the generation of superoxide radicals.
| Compound | IC50 (Xanthine Oxidase Inhibition) | Reference |
| This compound | 2.9 µM | |
| 7.5902 µM | ||
| 0.82 µM | ||
| Febuxostat | 1.8 nM | |
| 0.0236 µM |
Febuxostat demonstrates significantly higher potency in inhibiting xanthine oxidase compared to this compound, as indicated by its substantially lower IC50 values.
Experimental Methodologies
For the validation and comparison of the antioxidant effects, standardized experimental protocols are crucial. Below are detailed methodologies for the key cell-free assays cited in this guide.
DPPH Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound, etc.). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test mixture with that of a standard solution of known Fe²⁺ concentration.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Inhibition of Xanthine Oxidase by this compound/Febuxostat.
Caption: Direct free radical scavenging by this compound and Oxypurinol.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Conclusion
In a cell-free system, this compound exhibits antioxidant effects through a dual mechanism: potent inhibition of xanthine oxidase, thereby reducing ROS production, and direct scavenging of free radicals, particularly hydroxyl radicals. Its metabolite, oxypurinol, appears to be an even more effective scavenger of hydroxyl radicals. When compared to febuxostat, this compound is a significantly less potent inhibitor of xanthine oxidase. Uric acid, the product of the reaction catalyzed by xanthine oxidase, is itself a powerful antioxidant in cell-free assays. The choice of antioxidant for research or therapeutic development will depend on the specific context, including the desired mechanism of action and the target environment. The data and protocols presented here provide a foundational guide for the objective comparison of these compounds' antioxidant properties.
Allopurinol Versus Topiroxostat: A Comparative Analysis of Renal Protection in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the xanthine oxidase inhibitors allopurinol and topiroxostat, focusing on their efficacy in providing renal protection in animal models of kidney disease. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating these two therapeutic agents.
Mechanism of Action and Rationale for Renal Protection
Both this compound and topiroxostat exert their primary therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] By blocking this enzyme, both drugs effectively lower serum uric acid levels.[1][2] Hyperuricemia is increasingly recognized as an independent risk factor for the progression of chronic kidney disease (CKD).[3] The proposed mechanisms by which elevated uric acid contributes to renal damage include the induction of endothelial dysfunction, oxidative stress, inflammation, and afferent arteriolopathy.[4] Consequently, the reduction of uric acid by xanthine oxidase inhibitors is a key strategy for renal protection.
Topiroxostat is a non-purine selective xanthine oxidase inhibitor, whereas this compound is a purine analogue.[5] Some studies suggest that topiroxostat may offer additional renoprotective effects beyond its uric acid-lowering properties, potentially through more potent suppression of oxidative stress and inflammation.[2]
Head-to-Head Comparison in Animal Models
While direct head-to-head comparative studies of this compound and topiroxostat for renal protection in the same animal model are limited in the available literature, we can synthesize findings from studies using similar models to draw a comparative picture. The adenine-induced nephropathy model is a widely used and well-established rodent model that mimics many features of human chronic kidney disease, including tubulointerstitial fibrosis and inflammation.[6][7]
Experimental Data Summary
The following tables summarize key quantitative data from representative studies investigating the effects of topiroxostat and this compound in animal models of renal injury.
Table 1: Effects of Topiroxostat on Renal Function and Injury Markers in an Adenine-Induced Renal Injury Mouse Model
| Parameter | Control (Adenine) | Topiroxostat (1 mg/kg) | Topiroxostat (3 mg/kg) | Febuxostat (3 mg/kg) |
| Serum Creatinine (mg/dL) | High | Significantly Lower | Significantly Lower | Significantly Lower |
| Urinary L-FABP | High | Significantly Lower | Significantly Lower | Higher than Topiroxostat groups |
| Renal Macrophage Infiltration | High | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |
| Tubulointerstitial Damage | Severe | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |
| Renal Fibrosis | Severe | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |
| Renal Xanthine Oxidase Activity | High | Significantly Lower | Significantly Lower | Significantly Lower |
Data synthesized from a study comparing topiroxostat and febuxostat in an adenine-induced renal injury model in mice.[5] A direct comparison with this compound in the same study was not available.
Table 2: General Effects of this compound on Renal Protection in Various Animal Models
| Animal Model | Key Findings |
| Contrast-Induced Nephropathy (Rats) | Decreased lipid peroxidation and neutrophilic activation; down-regulation of inflammatory cytokines.[7] |
| Renal Ischemia-Reperfusion (Rats) | Significant protection against I/R-induced renal injury with a decline in serum creatinine and a rise in creatinine clearance. |
| Diabetic Nephropathy (Mice) | Lowered albumin-to-creatinine ratio; counteracted the upregulation of TGF-beta and suppressed the Smad pathway activation.[8] |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease Model
This protocol is a standard method for inducing CKD in rodents to test the efficacy of therapeutic agents.
Objective: To induce chronic kidney disease in rodents that mimics human tubulointerstitial nephropathy.
Animals: Male Wistar rats or C57BL/6 mice, 6-8 weeks old.
Materials:
-
Adenine (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Standard rodent chow
-
Oral gavage needles
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.
-
Induction of CKD:
-
Dietary Admixture: Adenine is mixed with the standard chow at a concentration of 0.2% to 0.75% (w/w). The animals are fed this adenine-containing diet for a period of 2 to 4 weeks.[5][7]
-
Oral Gavage: Adenine is suspended in a vehicle like 0.5% CMC and administered daily via oral gavage at a dose ranging from 50 mg/kg to 600 mg/kg for 10 to 28 days.[1][6]
-
-
Treatment Groups:
-
Control Group: Receives the vehicle or standard chow without adenine.
-
Adenine Group: Receives the adenine diet or gavage to induce CKD.
-
Treatment Groups (this compound/Topiroxostat): Receive the adenine diet or gavage and are co-administered with this compound or topiroxostat at specified doses. The drugs can be mixed in the diet, drinking water, or administered by oral gavage.
-
-
Monitoring and Sample Collection:
-
Body weight and food/water intake are monitored regularly.
-
Blood samples are collected at baseline and at the end of the study to measure serum creatinine, blood urea nitrogen (BUN), and uric acid levels.
-
Urine samples are collected to measure urinary albumin, creatinine, and biomarkers of tubular injury like L-FABP.
-
-
Histopathological Analysis: At the end of the study, animals are euthanized, and kidneys are harvested for histological examination to assess the degree of tubulointerstitial fibrosis, inflammation, and tubular damage.
Signaling Pathways and Experimental Workflow Visualization
Xanthine Oxidase Pathway and Renal Injury
The following diagram illustrates the central role of xanthine oxidase in uric acid production and its downstream effects leading to renal injury, which is the target pathway for both this compound and topiroxostat.
Caption: Xanthine Oxidase Pathway and Sites of Inhibition.
Experimental Workflow for Drug Comparison
The diagram below outlines a typical experimental workflow for comparing the renoprotective effects of this compound and topiroxostat in an animal model.
Caption: Workflow for Comparing Renoprotective Drugs.
Conclusion
Both this compound and topiroxostat demonstrate renoprotective effects in animal models of kidney disease, primarily through the inhibition of xanthine oxidase and the subsequent reduction of serum uric acid. While direct comparative studies in animal models are not abundant, the available evidence suggests that topiroxostat may offer potent renal protection, showing significant improvements in markers of renal function and injury.[2][5] this compound has also been shown to be effective in various models of kidney injury.[7]
Further head-to-head studies in standardized animal models are warranted to definitively delineate the comparative efficacy and underlying mechanisms of these two agents in preventing the progression of chronic kidney disease. This will be crucial for informing clinical trial design and the development of more effective therapeutic strategies for patients with CKD.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 2. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Therapeutic Effects of this compound and Topiroxostat in Chronic Kidney Disease Patients with Hyperuricemia | CiNii Research [cir.nii.ac.jp]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
A Head-to-Head Battle for Endothelial Health: Allopurinol vs. Febuxostat
A comprehensive review of clinical and preclinical data on the effects of two leading xanthine oxidase inhibitors on vascular endothelial function.
In the management of hyperuricemia, a condition characterized by elevated uric acid levels and a known risk factor for cardiovascular disease, allopurinol and febuxostat stand out as frontline therapies. Both drugs effectively lower uric acid by inhibiting xanthine oxidase (XO), a key enzyme in purine metabolism. However, their impact on endothelial function, a critical determinant of cardiovascular health, has been a subject of intensive research. This guide provides a detailed comparison of this compound and febuxostat, focusing on their head-to-head performance in improving endothelial function, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Clinical Studies
Clinical trials have directly compared the effects of this compound and febuxostat on endothelial function, primarily assessed by flow-mediated dilation (FMD), a measure of endothelium-dependent vasodilation. The data from these studies are summarized below.
| Study Population & Duration | Drug & Dosage | Outcome Measure | Baseline Value (Mean ± SD) | Change from Baseline (Mean ± SD) | Between-Group P-value |
| Hypertensive patients with hyperuricemia (6 months)[1] | Febuxostat (10-40 mg/day) | FMD (%) | 7.9 ± 1.3 | 0.6 ± 2.6 | 0.504 |
| This compound (100-200 mg/day) | FMD (%) | 8.2 ± 1.3 | 0.2 ± 2.3 | ||
| Elderly hypertensive patients with hyperuricemia (6 months, stratified analysis)[1] | Febuxostat (10-40 mg/day) | FMD (%) | N/A | 1.3 ± 2.9 | 0.047 |
| This compound (100-200 mg/day) | FMD (%) | N/A | -0.7 ± 1.8 | ||
| Patients with chronic heart failure and hyperuricemia (3 years)[2] | Febuxostat | Urine 8-hydroxy-2'-deoxyguanosine (ng/mL) | N/A | 11.0 ± 9.6 | < 0.001 |
| This compound | Urine 8-hydroxy-2'-deoxyguanosine (ng/mL) | N/A | 22.9 ± 15.9 |
Key Findings:
-
In a study of hypertensive patients with hyperuricemia, there was no significant overall difference in the improvement of FMD between febuxostat and this compound after 6 months of treatment.[1]
-
However, in a subgroup of elderly patients, febuxostat demonstrated a significantly greater improvement in FMD compared to this compound.[1]
-
In patients with chronic heart failure, febuxostat was associated with significantly lower levels of the oxidative stress marker 8-hydroxy-2'-deoxyguanosine in urine compared to this compound after 3 years.[2]
Experimental Protocols
Flow-Mediated Dilation (FMD) Assessment
The measurement of FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A typical protocol is as follows:
Mechanistic Differences and Signaling Pathways
This compound and febuxostat, while both targeting xanthine oxidase, exhibit distinct molecular mechanisms of action which may underlie their differential effects on the endothelium.
Mechanism of Action
This compound, a purine analog, is metabolized to oxypurinol, which tightly binds to the reduced form of xanthine oxidase, leading to its inhibition.[3] However, this compound and its metabolites can also interfere with other enzymes in purine and pyrimidine metabolism.[3] In contrast, febuxostat is a non-purine selective inhibitor of xanthine oxidase, inhibiting both the oxidized and reduced forms of the enzyme without affecting other enzymes in purine or pyrimidine pathways.[3]
Biochemical studies have revealed that febuxostat is a substantially more potent inhibitor of endothelial cell-associated XO than this compound.[4] This is particularly relevant as XO bound to endothelial cell glycosaminoglycans is a significant source of vascular reactive oxygen species (ROS).[4] Febuxostat's superior potency in inhibiting this bound form of XO may contribute to a greater reduction in vascular oxidative stress.[4]
Effects on Endothelial Uric Acid Transport
Recent research has uncovered another layer of complexity in the actions of these drugs on endothelial cells. A 2024 study demonstrated that febuxostat, but not this compound, increased intracellular uric acid concentrations in human umbilical vein endothelial cells (HUVECs).[5][6] This effect was linked to febuxostat increasing the mRNA expression of the uric acid transporter GLUT9 and reducing the expression of the efflux transporter MRP4.[6] These findings suggest that beyond XO inhibition, febuxostat and this compound may have differential effects on endothelial uric acid handling, which could have implications for endothelial function and cardiovascular outcomes.[5]
Conclusion
The choice between this compound and febuxostat for the management of hyperuricemia with a view to improving endothelial function is nuanced. While both are effective urate-lowering agents, evidence suggests potential advantages for febuxostat in specific patient populations, such as the elderly, and in reducing oxidative stress. Mechanistically, febuxostat's more potent inhibition of endothelial-bound xanthine oxidase and its distinct effects on endothelial uric acid transport may contribute to these differences. However, large-scale cardiovascular outcome trials have yielded mixed results regarding the overall cardiovascular safety of febuxostat compared to this compound, with some studies raising concerns about an increased risk of cardiovascular mortality with febuxostat.[7][8][9] Therefore, treatment decisions should be individualized, taking into account the patient's age, comorbidities, and overall cardiovascular risk profile. Further research is warranted to fully elucidate the long-term clinical implications of the differential effects of these two important drugs on endothelial function.
References
- 1. Class effect of xanthine oxidase inhibitors on flow-mediated dilatation in hypertensive patients: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 4. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verityresearch.org [verityresearch.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. jwatch.org [jwatch.org]
A Comparative Analysis of the Metabolic Effects of Allopurinol, Febuxostat, and Topiroxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of three commonly used xanthine oxidase (XOR) inhibitors: Allopurinol, Febuxostat, and Topiroxostat. The information presented is supported by experimental data to aid in research and drug development.
Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibitors of XOR are cornerstone therapies for hyperuricemia and gout.[2] Beyond their uric acid-lowering effects, these inhibitors exert various metabolic effects that are of significant interest to the scientific community. This compound, a purine analog, and Febuxostat and Topiroxostat, both non-purine inhibitors, exhibit distinct pharmacological profiles that influence their metabolic impact.[2][3]
Comparative Efficacy on Uric Acid Reduction
All three inhibitors are effective in lowering serum uric acid (sUA) levels. However, their potency and efficacy can differ.
| Parameter | This compound | Febuxostat | Topiroxostat | Source |
| Primary Mechanism | Competitive inhibitor of XOR | Potent, non-purine selective inhibitor of XOR | Non-purine selective hybrid inhibitor of XOR | [4][5][6] |
| sUA Reduction | Significant reduction | Generally more effective than this compound at standard doses | Effective reduction, comparable to or greater than this compound in some studies | [3][7] |
| Dosing | 100-300 mg/day (up to 800 mg/day) | 40-120 mg/day | 40-160 mg/day | [3][7] |
Comparative Effects on Lipid Metabolism
The impact of XOR inhibitors on lipid profiles is an area of active research, with studies suggesting varying effects among the different drugs.
| Metabolic Parameter | This compound | Febuxostat | Topiroxostat | Source |
| Triglycerides | Statistically significant increase in some studies.[7] Modest decrease in others.[5] | Statistically significant decrease in triglycerides.[7] | Preclinical studies suggest a role in lipid burning.[8] | [5][7][8] |
| Total Cholesterol | No significant change in some studies.[5] | Significant decrease in total cholesterol.[7] | No direct comparative human data found. | [5][7] |
| LDL Cholesterol | No significant change in some studies.[7] | Significant decrease in LDL cholesterol.[7] | No direct comparative human data found. | [7] |
| HDL Cholesterol | No significant change in some studies.[7] | Significant increase in HDL cholesterol.[7] | No direct comparative human data found. | [7] |
Comparative Effects on Glucose Metabolism
Emerging evidence suggests that XOR inhibitors may influence glucose homeostasis, although more direct comparative studies are needed.
| Metabolic Parameter | This compound | Febuxostat | Topiroxostat | Source |
| Insulin Sensitivity | Limited direct evidence from comparative studies. | May improve insulin sensitivity. | Preclinical studies show reduced insulin levels in diabetic obese mice.[8] | [8] |
| Blood Glucose | Limited direct evidence from comparative studies. | May improve postprandial glucose regulation. | No direct comparative human data found. |
Experimental Protocols
Study Design for Lipid Profile Analysis (Retrospective Study)
A retrospective study was conducted to compare the effects of this compound and Febuxostat on triglyceride and uric acid levels in hyperuricemic patients.[9]
-
Patient Population: 50 patients with hyperuricemia, divided into two groups receiving either this compound (100 mg/day) or Febuxostat (80 mg/day).[9]
-
Duration: 6 months, with measurements taken at baseline, 3 months, and 6 months.[9]
-
Methodology:
-
Patient data, including serum uric acid and triglyceride levels, were collected from medical records.
-
Statistical analysis was performed to compare the changes in these parameters from baseline at the specified time points between the two treatment groups.[9]
-
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds on xanthine oxidase.
-
Principle: The assay measures the production of uric acid from xanthine, which can be monitored spectrophotometrically at approximately 295 nm.[10]
-
Reagents:
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Xanthine oxidase enzyme solution
-
Test inhibitor compound (e.g., this compound, Febuxostat, Topiroxostat)
-
-
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, xanthine solution, and the test inhibitor at various concentrations.
-
The reaction is initiated by adding the xanthine oxidase enzyme.
-
The increase in absorbance at 295 nm is measured over time to determine the rate of uric acid formation.
-
The inhibitory activity is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.[10]
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these drugs is the inhibition of xanthine oxidase, which has downstream effects on purine metabolism. Furthermore, evidence suggests the involvement of other signaling pathways that may contribute to their metabolic effects.
Purine Metabolism and the Salvage Pathway
XOR inhibitors block the final two steps of purine degradation, leading to an accumulation of hypoxanthine and xanthine.[4] This accumulation enhances the activity of the purine salvage pathway, where these purine bases are recycled back into nucleotides.[11][12] This process, mediated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), can help restore intracellular ATP levels.[11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. ejmanager.com [ejmanager.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medscape.com [medscape.com]
- 6. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 7. Comparison of the Effects of this compound and Febuxostat on the Values of Triglycerides in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Febuxostat, a Xanthine Oxidoreductase Inhibitor, Decreases NLRP3-dependent Inflammation in Macrophages by Activating the Purine Salvage Pathway and Restoring Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Allopurinol's Inhibition of Xanthine Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allopurinol's specificity as a xanthine oxidase inhibitor against other alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound for their studies.
Executive Summary
This compound has long been a cornerstone in the management of conditions associated with hyperuricemia, primarily through its inhibition of xanthine oxidase. This compound, a purine analog, and its primary active metabolite, oxypurinol, act as inhibitors of xanthine oxidase, the enzyme responsible for the final two steps in purine catabolism. This inhibition effectively reduces the production of uric acid. While generally considered specific, it is crucial for researchers to understand the nuances of its inhibitory action and potential off-target effects. This guide delves into the experimental validation of this compound's specificity, offering a comparative analysis with other xanthine oxidase inhibitors and providing detailed methodologies for key experiments.
Comparative Analysis of Xanthine Oxidase Inhibitors
The following table summarizes the key characteristics of this compound and other notable xanthine oxidase inhibitors, febuxostat and topiroxostat.
| Feature | This compound | Febuxostat | Topiroxostat |
| Mechanism of Action | Purine-based inhibitor of xanthine oxidase.[1] | Non-purine selective inhibitor of xanthine oxidase.[1] | Non-purine selective inhibitor of xanthine oxidase. |
| Active Metabolite | Oxypurinol | - | - |
| Potency (IC50) | Variable, reported range of 0.2–50 μM.[2] | Generally more potent than this compound. | Potent inhibitor. |
| Selectivity | Primarily targets xanthine oxidase, but potential for off-target effects. | High selectivity for xanthine oxidase with minimal effects on other purine and pyrimidine metabolism enzymes.[1] | High selectivity for xanthine oxidase. |
| Key Side Effects | Skin rashes, gastrointestinal discomfort, gout flares, and in rare cases, severe hypersensitivity reactions.[3][4][5][6] | Higher risk of cardiovascular events compared to this compound, liver function abnormalities.[1][7] | Liver function abnormalities, decreased appetite. |
Experimental Data: Validating Specificity
The specificity of this compound's inhibition of xanthine oxidase has been evaluated through various in vitro and in vivo studies. A key aspect of this validation is the comparison of its inhibitory activity against xanthine oxidase versus other enzymes.
Enzyme Inhibition Assays
Enzyme kinetics studies are fundamental in determining the inhibitory potency and mechanism of a compound. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| This compound | Xanthine Oxidase | 2.84 ± 0.41 | Competitive | [8] |
| Oxypurinol | Xanthine Oxidase | Less effective than this compound in vitro | Competitive | [9] |
| Febuxostat | Xanthine Oxidase | More potent than this compound | Non-competitive (mixed-type) | [2] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against xanthine oxidase by measuring the production of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (or other test inhibitors)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of xanthine, xanthine oxidase, and the test inhibitor in the appropriate buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the desired concentration of the test inhibitor.
-
Pre-incubation: Add the xanthine oxidase solution to the reaction mixture and pre-incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the xanthine solution to the cuvette to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over time. The rate of increase in absorbance is proportional to the rate of uric acid formation.
-
Calculation: Calculate the percentage of inhibition by comparing the rate of the reaction with the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value can then be determined by testing a range of inhibitor concentrations.
Experimental Workflow for Validating Inhibitor Specificity
The following diagram illustrates a typical workflow for validating the specificity of a xanthine oxidase inhibitor.
Caption: A typical workflow for validating the specificity of a xanthine oxidase inhibitor.
Signaling Pathway: Purine Degradation and this compound's Point of Inhibition
This compound exerts its therapeutic effect by interrupting the purine degradation pathway. This pathway is responsible for the breakdown of purine nucleotides into uric acid.
References
- 1. droracle.ai [droracle.ai]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7 this compound Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound side effects and how to avoid them | SingleCare [singlecare.com]
- 6. This compound oral tablet side effects: Risks and treatment options [medicalnewstoday.com]
- 7. meded101.com [meded101.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Allopurinol, Febuxostat, and Topiroxostat as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of three prominent xanthine oxidase (XO) inhibitors: Allopurinol, Febuxostat, and Topiroxostat. The information presented is curated from scientific literature and is intended to support research and development efforts in the field of hyperuricemia and related disorders.
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound, Febuxostat, and Topiroxostat all exert their therapeutic effects by inhibiting xanthine oxidase, a crucial enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By blocking this enzyme, these drugs reduce the production of uric acid in the body. However, their specific mechanisms of interaction with the enzyme differ.
-
This compound: A purine analog, this compound itself is a substrate for xanthine oxidase. It is metabolized to its active form, oxypurinol (or alloxanthine), which is a potent inhibitor of the enzyme.[2] Oxypurinol binds tightly to the reduced molybdenum center of the enzyme, preventing it from catalyzing further reactions.[3]
-
Febuxostat: In contrast to this compound, febuxostat is a non-purine selective inhibitor of xanthine oxidase.[2] It does not need to be metabolized to become active and inhibits both the oxidized and reduced forms of the enzyme.[2]
-
Topiroxostat: This non-purine inhibitor exhibits a hybrid-type inhibition mechanism.[1] It involves both competitive inhibition and subsequent covalent linkage with the enzyme, leading to a sustained inhibitory effect.[1]
Data Presentation: In Vitro Potency (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, Febuxostat, and Topiroxostat against xanthine oxidase, as reported in various in vitro studies. It is important to note that direct head-to-head comparisons of all three inhibitors under identical experimental conditions are limited in the available literature. The presented values are collated from different sources and should be interpreted with this in mind.
| Inhibitor | IC50 Value | Source Enzyme | Notes |
| This compound | 8.80 µM | Not Specified | [4] |
| Febuxostat | 20 nM | Not Specified | [4] |
| Topiroxostat | 0.02 µM | Not Specified | [4] |
| Oxypurinol | - | Human Plasma XO | Topiroxostat's IC50 is 194-fold lower than Oxypurinol's.[5] |
| Febuxostat | - | Human Plasma XO | Topiroxostat's IC50 is 16-fold lower than Febuxostat's.[5] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Based on the available data, Topiroxostat and Febuxostat demonstrate significantly higher in vitro potency against xanthine oxidase compared to this compound. One study directly comparing the inhibitory effects on human plasma xanthine oxidase activity reported that Topiroxostat has a 194-fold and 16-fold lower IC50 than oxypurinol and febuxostat, respectively.[5]
Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay
The in vitro potency of xanthine oxidase inhibitors is commonly determined using a spectrophotometric assay. This method measures the inhibition of the enzymatic conversion of a substrate (e.g., xanthine or hypoxanthine) to uric acid.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which results in an increase in absorbance at a specific wavelength (typically around 290-295 nm). The rate of this reaction can be monitored using a spectrophotometer. In the presence of an inhibitor, the rate of uric acid production decreases, and the extent of this decrease is used to determine the inhibitor's potency (IC50).
Typical Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Xanthine Oxidase Solution (e.g., 0.05-0.1 units/mL in buffer)
-
Substrate Solution (e.g., 50-150 µM xanthine in buffer)
-
Inhibitor Solutions (serial dilutions of this compound, Febuxostat, and Topiroxostat in a suitable solvent like DMSO, further diluted in buffer)
-
Positive Control (a known inhibitor, often this compound)
-
Negative Control (solvent without inhibitor)
-
-
Assay Procedure (in a 96-well plate or cuvettes):
-
To each well/cuvette, add the phosphate buffer, inhibitor solution (or control), and xanthine oxidase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at 290-295 nm over a specific period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the controls.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be calculated from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the in vitro potency of xanthine oxidase inhibitors.
Caption: Mechanism of action of this compound, Febuxostat, and Topiroxostat on the purine catabolism pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Topiroxostat, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Allopurinol and Febuxostat in Animal Models
An Objective Review for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of animal studies comparing the efficacy and mechanisms of two widely used xanthine oxidase inhibitors, allopurinol and febuxostat. The following sections present quantitative data from key studies, detail the experimental protocols employed, and visualize the core signaling pathways involved. This information is intended to offer researchers, scientists, and drug development professionals a clear and objective comparison to inform future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative animal studies. These studies have evaluated the effects of this compound and febuxostat on various physiological and biochemical parameters.
Table 1: Effects on Uric Acid and Renal Function
| Animal Model | Drug and Dosage | Outcome Measure | This compound Result | Febuxostat Result | Reference |
| High-Fructose Diet-Induced Metabolic Syndrome (Rats) | This compound: Not Specified; Febuxostat: Not Specified | Serum Uric Acid | Significant reduction | Significantly more potent reduction than this compound | [1] |
| Diclofenac-Induced Hyperuricemia (Broiler Chicks) | This compound: Not Specified; Febuxostat: Not Specified | Amelioration of Hyperuricemia | Definite ameliorative potential | Better expressed ameliorative potential than this compound | [2] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Plasma Uric Acid | Significant normalization | Significant normalization | [3][4][5] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Plasma Creatinine | Significant normalization | Significant normalization | [3][4][5] |
Table 2: Effects on Oxidative Stress Markers
| Animal Model | Drug and Dosage | Outcome Measure | This compound Result | Febuxostat Result | Reference |
| High-Fructose Diet-Induced Metabolic Syndrome (Rats) | This compound: Not Specified; Febuxostat: Not Specified | Serum Catalase Activity | Significant induction | Significantly more effective induction than this compound | [1] |
| High-Fructose Diet-Induced Metabolic Syndrome (Rats) | This compound: Not Specified; Febuxostat: Not Specified | Serum Glutathione Peroxidase Activity | Significant induction | Significantly more effective induction than this compound | [1] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Lipid Peroxidation (LPO) | Ameliorated increase | Ameliorated increase | [3][4] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Nitric Oxide (NO) | Ameliorated increase | Ameliorated increase | [3][4] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Advanced Oxidation Protein Products (AOPP) | Ameliorated increase | Ameliorated increase | [3][4] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Superoxide Dismutase (SOD) Activity | Ameliorated decrease | Ameliorated decrease | [3][4] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | Catalase Activity | Ameliorated decrease | Ameliorated decrease | [3][4] |
Table 3: Effects on Inflammatory Markers
| Animal Model | Drug and Dosage | Outcome Measure | This compound Result | Febuxostat Result | Reference |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | IL-1β mRNA Expression (Kidney) | Normalized increase | Normalized increase | [3] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | IL-6 mRNA Expression (Kidney) | Normalized increase | Normalized increase | [3][5] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | TNF-α mRNA Expression (Kidney) | Normalized increase | Normalized increase | [3][5] |
| Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Rats) | This compound: 100 mg/kg; Febuxostat: 10 mg/kg | NF-кB mRNA Expression (Kidney) | Normalized increase | Normalized increase | [3][5] |
| Acetaminophen-Induced Liver Injury (Mice) | Febuxostat: Not Specified | Inflammation | Reduced inflammation | Not Applicable | [6] |
| Acid-Induced Lung Injury (Mice) | Febuxostat: Not Specified | Inflammation | Reduced inflammation | Not Applicable | [6] |
Key Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results. Below are the protocols for some of the key experiments cited.
1. High-Fructose Diet-Induced Metabolic Syndrome in Rats [1]
-
Animal Model: Forty adult male Sprague Dawley albino rats were used.
-
Induction of Metabolic Syndrome: Insulin resistance and metabolic syndrome were induced by administering a high-fructose diet for 8 weeks.
-
Treatment Groups:
-
Control group
-
High-fructose diet (HFD) group
-
HFD + this compound group
-
HFD + Febuxostat group
-
-
Parameters Measured: Body weight, systolic blood pressure, serum biochemical parameters (glucose, insulin, lipids, uric acid), and serum antioxidant enzymes (catalase and glutathione peroxidase).
-
Endpoint Analysis: At the end of the study, animals were sacrificed, and the thoracic aorta was isolated for in vitro study of endothelial integrity.
2. Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats [3][4][5]
-
Animal Model: 2K1C rats were used as an experimental model for kidney dysfunction.
-
Treatment Groups:
-
Control group
-
2K1C group
-
2K1C + this compound (100 mg/kg) group
-
2K1C + Febuxostat (10 mg/kg) group
-
-
Treatment Administration: Drugs were administered orally.
-
Parameters Measured: Plasma creatinine, uric acid levels, lipid peroxidation (LPO), nitric oxide (NO), advanced oxidation protein products (AOPP), superoxide dismutase (SOD), and catalase activity. Gene expression of Nrf-2, HO-1, SOD, IL-1β, IL-6, TNF-α, and NF-кB in the kidneys was also assessed.
-
Endpoint Analysis: After the treatment period, all rats were sacrificed, and tissue samples were collected for analysis.
Signaling Pathways and Experimental Workflow
Xanthine Oxidase Inhibition and Downstream Effects
Both this compound and febuxostat exert their primary effect by inhibiting xanthine oxidase, a key enzyme in the purine degradation pathway. This inhibition leads to a reduction in uric acid production. The downstream consequences of this action include the mitigation of hyperuricemia-induced oxidative stress and inflammation.
Caption: Inhibition of Xanthine Oxidase by this compound and Febuxostat.
Typical Experimental Workflow in Animal Studies
The following diagram illustrates a generalized workflow for animal studies comparing this compound and febuxostat. This process typically involves disease induction, treatment administration, and subsequent analysis of various biological samples.
Caption: Generalized Experimental Workflow for Comparative Drug Studies.
References
- 1. karger.com [karger.com]
- 2. Comparative studies of xanthine oxidase inhibitors viz. This compound and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The xanthine oxidase inhibitor Febuxostat reduces tissue uric acid content and inhibits injury-induced inflammation in the liver and lung - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
